9-Icosyl-9-phosphabicyclo[3.3.1]nonane
Description
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Structure
2D Structure
Properties
IUPAC Name |
9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-29-27-22-20-23-28(29)25-21-24-27/h27-28H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUBJAXSVUKLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCP1C2CCCC1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H55P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065672 | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13887-00-8 | |
| Record name | 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phosphabicyclo(3.3.1)nonane, 9-eicosyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane, 9-eicosyl- | |
| Source | EPA DSSTox | |
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| Record name | 9-icosyl-9-phosphabicyclo[3.3.1]nonane | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Icosyl-9-phosphabicyclo[3.3.1]nonane is an organophosphorus compound characterized by a rigid bicyclic nonane framework with a phosphorus atom at the bridgehead, substituted with a long-chain icosyl group. This unique architecture imparts a combination of steric bulk and significant hydrophobicity, making it a compound of interest, primarily as a ligand in coordination chemistry and catalysis. Its rigid structure minimizes conformational flexibility, which can lead to higher selectivity in catalytic reactions. This guide provides a comprehensive overview of its known physicochemical properties, synthesis, and structural characteristics.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that due to the nature of its synthesis, it often exists as a mixture of the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer. The data presented here pertains to the [3.3.1] isomer where specified, but some reported values may be for the isomeric mixture.
| Property | Value | Source |
| Molecular Formula | C28H55P | |
| Molecular Weight | 422.71 g/mol | |
| Boiling Point | 507.2 °C at 760 mmHg | |
| Appearance | Liquid | |
| Predicted XLogP3 | 10.6 | |
| Flash Point | 276.7 °C | |
| Vapor Pressure | 6.56E-10 mmHg at 25°C |
Synthesis and Isomerism
The primary synthetic route to this compound is the free-radical addition of eicosylphosphine to 1,5-cyclooctadiene. This reaction is typically initiated by a free-radical initiator. A significant aspect of this synthesis is the concurrent formation of two main isomers: the symmetrical this compound and the unsymmetrical 9-Icosyl-9-phosphabicyclo[4.2.1]nonane. The ratio of these isomers is highly dependent on the reaction temperature, with lower temperatures generally favoring the formation of the desired symmetrical [3.3.1] isomer.
Logical Workflow for Synthesis and Isomer Formation
Caption: Synthetic pathway of this compound.
Experimental Protocols
While a highly detailed, step-by-step protocol for the synthesis of this compound is not available in the public literature, the general methodology can be outlined as follows. It is crucial to note that organophosphine synthesis should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the air sensitivity of the reactants and products.
General Synthesis of 9-Icosyl-9-phosphabicyclononanes
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas is charged with eicosylphosphine and 1,5-cyclooctadiene.
-
Initiation: A free-radical initiator (e.g., AIBN or di-tert-butyl peroxide) is added to the reaction mixture.
-
Temperature Control: The reaction temperature is carefully controlled. To favor the formation of the [3.3.1] isomer, the reaction is typically carried out at a temperature not exceeding 100°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy, which can distinguish between the starting phosphine and the different phosphabicyclononane isomers.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. Purification of the isomeric mixture is often challenging due to their similar physical properties. Techniques such as fractional distillation or crystallization may be employed for the separation of the isomers.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a key technique for identifying and quantifying the different phosphorus-containing species in the reaction mixture. ¹H and ¹³C NMR are used to confirm the overall structure of the bicyclic framework and the icosyl chain.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
-
X-ray Crystallography: For a definitive structural elucidation and to determine the precise stereochemistry, single-crystal X-ray diffraction can be performed on a solid derivative or a metal complex of the phosphine ligand.
Applications in Catalysis
The primary application of this compound is as a sterically demanding and electron-rich ligand in transition metal catalysis. Its bulky nature is advantageous in promoting specific catalytic activities and selectivities. It has been particularly noted for its use in:
-
Hydroformylation: As a ligand for cobalt-catalyzed hydroformylation of olefins.
-
Stabilization of Nanoparticles: The long icosyl chain provides a stabilizing hydrophobic layer for metal nanoparticles.
Conclusion
This compound is a specialized organophosphorus compound with distinct physicochemical properties driven by its rigid bicyclic structure and long alkyl chain. While a complete experimental dataset for all its properties is not yet available, the existing information highlights its role as a valuable ligand in catalysis. Further research into its properties and the development of more selective synthetic routes will undoubtedly expand its applications in chemical synthesis and materials science.
An In-depth Technical Guide on the Structure and Bonding in 9-Icosyl-9-phosphabicyclo[3.3.1]nonane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and bonding characteristics of metal complexes featuring the 9-Icosyl-9-phosphabicyclo[3.3.1]nonane ligand. Due to the limited availability of specific experimental data for metal complexes of this particular ligand in the public domain, this guide synthesizes information on the ligand itself, general principles of phosphine-metal bonding, and data from closely related phosphabicyclo[3.3.1]nonane derivatives to present a well-founded projection of the properties of these complexes.
Introduction to this compound
This compound is a tertiary phosphine ligand characterized by a rigid bicyclic framework and a long C20 alkyl (icosyl) chain attached to the phosphorus atom. The 9-phosphabicyclo[3.3.1]nonane core, sometimes referred to as "phoban," provides a sterically demanding and conformationally restricted environment around the phosphorus donor atom. The icosyl group further enhances the ligand's steric bulk and lipophilicity.
These structural features impart specific electronic and steric properties that are highly influential in the context of coordination chemistry and catalysis. The phosphorus atom acts as a strong σ-donor, a property typical of alkylphosphines, which is crucial for the stability and reactivity of the resulting metal complexes. The significant steric hindrance provided by both the bicyclic cage and the long alkyl chain plays a key role in controlling the coordination number of the metal center and influencing the selectivity of catalytic reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through the free-radical addition of a primary hydrocarbylphosphine, in this case, eicosylphosphine, to 1,5-cyclooctadiene. This reaction generally yields a mixture of two isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.
The proportion of the desired [3.3.1] isomer can be maximized by controlling the reaction temperature. Lower temperatures, generally not exceeding 100°C, favor the formation of the symmetrical isomer. For instance, at 37°C, the ratio of the [3.3.1] to the [4.2.1] isomer can be as high as 70.1:29.9.[1]
Generalized Experimental Protocol for Ligand Synthesis
The following protocol is a generalized procedure based on documented syntheses of 9-hydrocarbyl-9-phosphabicyclononanes.
Materials:
-
Eicosylphosphine
-
1,5-cyclooctadiene
-
Free-radical initiator (e.g., 2,2'-azobis(2-methylbutyronitrile) or di-tert-butyl peroxide)
-
Inert solvent (e.g., decane or toluene)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with eicosylphosphine and 1,5-cyclooctadiene.
-
The mixture is heated to a controlled temperature (e.g., below 100°C to favor the [3.3.1] isomer).
-
A solution of the free-radical initiator in an inert solvent is added dropwise to the reaction mixture.
-
The reaction is maintained at the set temperature for a specified period to ensure complete conversion.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by vacuum distillation.
The isomeric mixture is often used directly in catalytic applications, particularly in cobalt-catalyzed hydroformylation.[2]
Structure and Bonding in Metal Complexes
Phosphines are L-type ligands that donate two electrons to a metal center via the phosphorus lone pair, forming a sigma (σ) bond.[3] They also act as π-acceptors by accepting electron density from filled metal d-orbitals into the P-C σ* anti-bonding orbitals.[3] For alkylphosphines like the 9-icosyl derivative, σ-donation is the dominant electronic interaction, making them strong electron-donating ligands.
The coordination of this compound to a metal center (M) would result in a typical M-P σ bond. The steric bulk of the ligand is expected to significantly influence the geometry of the resulting complex. It is likely to favor lower coordination numbers at the metal center to minimize steric repulsion.
Predicted Structural and Spectroscopic Data
Based on data from related phosphabicyclo[3.3.1]nonane complexes, the following structural and spectroscopic characteristics can be anticipated.
X-ray Crystallography: For a hypothetical palladium(II) complex, such as [PdCl2(this compound)2], one would expect a square planar geometry around the palladium center. The P-Pd-P and Cl-Pd-Cl bond angles would likely deviate from the ideal 90° to accommodate the bulky phosphine ligands. The Pd-P bond lengths would be indicative of the strong σ-donation from the phosphine.
NMR Spectroscopy:
-
31P NMR: This is a key technique for characterizing phosphine ligands and their complexes. A significant downfield coordination shift (Δδ = δcomplex - δligand) is expected upon coordination to a metal center. For palladium complexes of related phosphabicyclononane ligands, these shifts can be substantial.[4] The 31P NMR chemical shift for the free symmetric [3.3.1] phobane ligands is typically in the range of -16 to -18 ppm.[5]
-
13C NMR: The signals for the carbon atoms of the bicyclic framework and the icosyl chain would be observable, and their chemical shifts would be influenced by coordination to the metal. Vicinal 13C-31P coupling constants are dependent on the dihedral angle and can provide conformational insights.[1]
The table below summarizes predicted data based on analogies with related structures.
| Parameter | Predicted Value/Observation | Basis for Prediction |
| Coordination Geometry | Low coordination numbers (e.g., 2 or 3 for late transition metals) | The significant steric bulk of the ligand will limit the number of ligands that can coordinate to a single metal center.[6] |
| M-P Bond Length | Shorter than average for phosphine complexes, reflecting strong σ-donation. | Alkylphosphines are strong electron donors, leading to robust metal-phosphorus bonds.[7] |
| 31P NMR Shift | Significant downfield shift upon coordination. | Coordination of the phosphorus lone pair to the metal deshields the phosphorus nucleus.[4] |
| IR Spectroscopy | For metal carbonyl complexes, a decrease in the ν(CO) stretching frequency compared to the uncomplexed CO. | The strong electron-donating nature of the phosphine increases electron density on the metal, enhancing back-donation to the CO ligands and weakening the C-O bond.[3] |
Experimental Protocols for Complex Synthesis and Characterization
The following are generalized protocols for the synthesis and characterization of metal complexes with this compound.
Generalized Synthesis of a Palladium(II) Complex
This protocol is based on standard methods for preparing palladium-phosphine complexes.[3]
Materials:
-
This compound
-
Palladium(II) precursor (e.g., [PdCl2(cod)] or PdCl2)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Under an inert atmosphere, dissolve the palladium(II) precursor in the chosen solvent.
-
In a separate flask, dissolve two equivalents of the phosphine ligand in the same solvent.
-
Slowly add the phosphine solution to the palladium precursor solution with stirring.
-
Stir the reaction mixture at room temperature for several hours.
-
The product can be isolated by reducing the solvent volume and inducing precipitation with a non-polar solvent (e.g., hexane).
-
The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
Key Characterization Techniques
-
NMR Spectroscopy (1H, 13C, 31P): To confirm the structure of the complex and assess its purity.
-
X-ray Crystallography: To provide definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula of the complex.
-
FT-IR Spectroscopy: Useful for complexes containing other functional groups or ligands (e.g., carbonyls) that have characteristic vibrational frequencies.
Conclusion
This compound is a sterically demanding and electron-rich phosphine ligand. While specific studies on its metal complexes are scarce, a robust understanding of their structure and bonding can be built upon the well-established principles of coordination chemistry. The combination of the rigid bicyclic backbone and the long alkyl chain makes this ligand particularly effective in catalytic applications where high steric bulk and strong electron donation are desirable. Future research involving the synthesis and detailed characterization of metal complexes with this ligand would be invaluable for further elucidating its coordination chemistry and unlocking its full potential in catalysis and materials science.
References
- 1. 9-Phosphabicyclo[3.3.1]nonane | 13887-02-0 | Benchchem [benchchem.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
An In-depth Technical Guide to the Electronic and Steric Effects of the Icosyl Group in Phosphine Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine ligands (PR₃) are fundamental to modern coordination chemistry and catalysis. The electronic and steric properties of the substituent 'R' groups dictate the performance of the resulting metal complexes. While many phosphines have been characterized, those bearing long alkyl chains, such as the icosyl group (C₂₀H₄₁), remain a specialized area. This guide provides a detailed examination of the expected electronic and steric effects of the icosyl group. Due to a scarcity of direct experimental data for icosyl-containing phosphines, this document synthesizes information from related long-chain alkylphosphines and outlines the established experimental and computational protocols used to quantify these effects. The unique properties conferred by the icosyl group, particularly its significant lipophilicity and flexible steric profile, are highlighted for their potential in catalysis and drug development.
Introduction: The Role of Phosphine Ligands
Tertiary phosphines are a cornerstone class of ligands in organometallic chemistry, prized for their ability to stabilize metal centers and modulate their reactivity. The success of phosphine ligands stems from the predictable way their properties can be tuned by modifying the organic substituents (R) on the phosphorus atom.[1][2] These properties are broadly categorized into two domains:
-
Electronic Effects : This refers to the electron-donating or electron-withdrawing nature of the ligand. Alkyl groups are classic σ-donors, increasing electron density on the metal center. This influences the metal's reactivity, particularly in key catalytic steps like oxidative addition and reductive elimination.[3]
-
Steric Effects : This relates to the physical size and bulk of the ligand. The steric profile of a phosphine ligand controls the coordination number of the metal complex, influences substrate binding, and can dictate the selectivity of a reaction.[3]
The icosyl group, a twenty-carbon saturated alkyl chain, represents an extreme example of a long-chain alkyl substituent. Its inclusion is expected to impart distinct electronic and steric characteristics, primarily driven by its strong electron-donating nature and its considerable, yet flexible, bulk. A key practical advantage of such long chains is the high solubility they confer to metal complexes in nonpolar, hydrocarbon solvents.
Electronic Effects of the Icosyl Group
The electronic influence of a phosphine ligand is a measure of its ability to donate its lone pair of electrons to a metal center. Saturated alkyl groups, such as the icosyl group, are strong σ-donors, making the phosphorus atom highly electron-rich.
Expected Properties of Icosyl Phosphines: The icosyl group is anticipated to be one of the more strongly electron-donating alkyl groups, comparable to other long-chain alkanes. This strong σ-donation increases the electron density on the coordinated metal, which can enhance the rate of oxidative addition, a crucial step in many catalytic cycles.[3]
Quantification of Electronic Effects: Several parameters are used to quantify the electronic nature of phosphine ligands. While specific values for an icosyl-containing phosphine are not readily found in the literature, the methods for their determination are well-established.
-
Tolman Electronic Parameter (TEP) : The most common method, TEP is determined by measuring the A₁ C-O stretching frequency (ν(CO)) of a [Ni(CO)₃(PR₃)] complex using infrared (IR) spectroscopy. Stronger donor ligands lead to more back-bonding from the nickel to the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency.[3][4]
-
Molecular Electrostatic Potential (Vmin) : A computational method where the minimum electrostatic potential (Vmin) near the phosphorus lone pair is calculated. A more negative Vmin corresponds to a more electron-rich, and thus more strongly donating, phosphine.[4]
-
pKₐ Value : The pKₐ of the conjugate acid [R₃PH]⁺ can be used as a measure of the phosphine's basicity, which correlates with its electron-donating ability.[4]
For context, Table 1 provides TEP values for common trialkylphosphines, which serve as a benchmark for the expected strong donor character of a triicosylphosphine.
Table 1: Tolman Electronic Parameters (TEP) for Representative Trialkylphosphines
| Phosphine Ligand (PR₃) | TEP, ν(CO) in cm⁻¹ |
| PMe₃ | 2064.1 |
| PEt₃ | 2061.7 |
| P(n-Bu)₃ | 2060.3 |
| PCy₃ | 2056.4 |
Data sourced from established literature values. The TEP for a triicosylphosphine is expected to be in the range of other trialkylphosphines (~2060 cm⁻¹).
Steric Effects of the Icosyl Group
The steric bulk of a ligand is critical in creating a specific coordination environment around the metal, which can prevent catalyst deactivation and control selectivity.
The Tolman Cone Angle (θ): The primary metric for quantifying steric bulk is the Tolman cone angle (θ). It is defined as the apex angle of a cone, with the metal at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's outermost atoms.[3][5]
Steric Profile of the Icosyl Group: A single cone angle value for a phosphine with long, flexible chains like the icosyl group is an oversimplification. The chain can adopt numerous conformations, leading to a variable steric profile.[6][7] This flexibility can be an advantage, allowing the ligand to adapt to the steric demands of a reaction intermediate. The significant length of the chain also introduces the concept of "remote steric hindrance," where bulk far from the metal center can still influence the reaction environment.[8]
While an experimental value is unavailable, computational methods are the modern standard for determining steric parameters for such complex ligands. Table 2 shows cone angles for common phosphines for comparison.
Table 2: Tolman Cone Angles (θ) for Representative Phosphine Ligands
| Phosphine Ligand (PR₃) | Cone Angle (θ) in Degrees (°) |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
Data sourced from established literature values. The effective cone angle for a triicosylphosphine would be large but highly dependent on conformation.
Experimental Protocols
A. Synthesis of n-Icosyldiphenylphosphine (PPh₂C₂₀H₄₁)
This protocol is adapted from the synthesis of long-chain n-alkyldiphenylphosphines.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
1-Bromoicosane (C₂₀H₄₁Br)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line and glassware for air-sensitive synthesis
Procedure:
-
Grignard Reagent Preparation: Under an inert atmosphere (N₂ or Ar), magnesium turnings are placed in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. A solution of 1-bromoicosane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (C₂₀H₄₁MgBr). The reaction is typically initiated with a small crystal of iodine if necessary and may require gentle heating to maintain reflux.
-
Phosphine Synthesis: The Grignard solution is cooled to 0 °C. A solution of chlorodiphenylphosphine in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting product, n-icosyldiphenylphosphine, is a white, waxy solid. Due to its air-sensitivity, it should be handled and stored under an inert atmosphere.
B. Protocol for Computational Determination of Tolman Cone Angle
This protocol outlines a general modern approach for calculating steric parameters.[9]
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA)
-
Molecular visualization software (e.g., Avogadro, Chemcraft)
Procedure:
-
Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal center (e.g., Nickel for TEP context) is built. For an icosyl group, several low-energy starting conformations of the alkyl chain should be considered.
-
Conformational Search (Molecular Mechanics): A molecular mechanics (MM) force field is used to perform a conformational search to identify the lowest energy conformers of the ligand. This is crucial for flexible chains like the icosyl group.
-
DFT Optimization: The lowest-energy conformer identified via MM is then fully optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set). This provides an accurate geometry of the ligand.
-
Cone Angle Calculation: Using the optimized coordinates, the cone angle is calculated. This involves placing the metal atom at the origin, aligning the M-P bond with an axis, and calculating the angle of the cone required to touch the van der Waals radii of the outermost atoms of the ligand. Specialized software or custom scripts are often used for this final step.
Implications for Catalysis and Drug Development
The unique combination of electronic and steric properties imparted by the icosyl group suggests several applications.
In Homogeneous Catalysis:
-
High Solubility: The primary advantage of the icosyl group is the exceptional solubility it imparts to metal complexes in nonpolar, hydrocarbon solvents. This is highly valuable for reactions involving nonpolar substrates or for processes run in alkane media.
-
Catalyst Performance: The strong electron-donating nature is expected to promote oxidative addition, potentially increasing catalyst turnover rates. The large steric bulk can facilitate reductive elimination, the product-forming step. This combination is beneficial for cross-coupling reactions.
In Drug Development and Delivery:
-
Lipophilicity: The long hydrocarbon chain dramatically increases the lipophilicity of any molecule it is attached to. In drug development, phosphine groups can be part of bioactive molecules or delivery vectors. An icosylphosphine moiety could be used to:
-
Enhance passage through lipid cell membranes.
-
Target lipophilic environments within the body.
-
Serve as a lipophilic anchor in supramolecular drug delivery systems like micelles or liposomes.
-
Conclusion
The icosyl group on a phosphine ligand acts as a potent electronic and steric modulator. It is a strong σ-donor, comparable to the most electron-rich alkylphosphines, and possesses a significant, conformationally flexible steric profile. While specific quantitative data for icosyl phosphines is sparse, established analytical and computational methods provide a clear framework for their characterization. The standout feature conferred by the icosyl group is enhanced lipophilicity, opening avenues for applications in homogeneous catalysis in nonpolar media and as a critical component in the design of advanced drug delivery systems. Further empirical study of these unique ligands is warranted to fully exploit their potential.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.run.edu.ng [repository.run.edu.ng]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
CAS number and molecular formula for 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, a sterically hindered and electron-rich phosphine ligand. This document details its chemical properties, synthesis, and significant applications in catalysis, with a focus on its role in facilitating key carbon-carbon bond-forming reactions.
Core Compound Data
CAS Number: 13887-00-8[1][2][3]
Molecular Formula: C₂₈H₅₅P[2][3]
| Property | Value | Source |
| Molecular Weight | 422.71 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 507.2°C at 760 mmHg | [2] |
| Flash Point | 276.7°C | [2] |
Synthesis and Chemical Profile
This compound is a bicyclic phosphine ligand characterized by a rigid framework and a long-chain icosyl (C₂₀) group attached to the phosphorus atom. This substantial alkyl chain imparts significant steric bulk and hydrophobicity, influencing its solubility and interaction with substrates and solvents.
The synthesis of this compound is typically achieved through the free-radical addition of eicosylphosphine to 1,5-cyclooctadiene. A notable challenge in this synthesis is the concurrent formation of two isomers: the desired symmetrical this compound and the unsymmetrical 9-icosyl-9-phosphabicyclo[4.2.1]nonane. The ratio of these isomers can be controlled by adjusting the reaction temperature, with lower temperatures favoring the formation of the symmetrical [3.3.1] isomer.
Applications in Homogeneous Catalysis
The unique steric and electronic properties of this compound make it a highly effective ligand in various transition metal-catalyzed reactions. Its primary applications lie in palladium-catalyzed cross-coupling reactions and cobalt-catalyzed hydroformylation.
Palladium-Catalyzed Cross-Coupling Reactions
As a bulky, electron-rich ligand, this compound enhances the catalytic activity of palladium in several key cross-coupling reactions. It has been successfully employed in Suzuki-Miyaura and Heck-Mizoroki couplings, facilitating the synthesis of a wide range of organic compounds, including those of industrial significance.[4]
Suzuki-Miyaura Coupling: This ligand has been instrumental in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals. A notable application is in the synthesis of Felbinac, an anti-inflammatory drug, and OTBN, an intermediate for an anti-hypertensive drug.[4]
Heck-Mizoroki Reaction: The palladium complexes of this ligand have proven effective in the coupling of aryl halides with alkenes. A key industrial application is the synthesis of Octinoxate, a common UV filter used in sunscreens.[4]
Cobalt-Catalyzed Hydroformylation
In cobalt-catalyzed hydroformylation, this compound serves as a superior ligand for directing the regioselectivity of the reaction towards the formation of linear aldehydes from olefins.[5] The long icosyl chain also aids in catalyst retention in high-boiling-point solvents, which is advantageous for industrial processes.
Experimental Protocols
Synthesis of this compound
This protocol is based on the free-radical addition of eicosylphosphine to 1,5-cyclooctadiene.
Materials:
-
Eicosylphosphine
-
1,5-cyclooctadiene
-
Di-tert-butyl peroxide (DTBP) or another suitable radical initiator
-
Decane (solvent)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
A reaction flask is charged with eicosylphosphine and 1,5-cyclooctadiene under an inert atmosphere.
-
The mixture is heated to a controlled temperature (e.g., below 100°C to favor the [3.3.1] isomer).
-
A solution of the radical initiator (e.g., DTBP in decane) is added dropwise over a period of time.
-
The reaction is maintained at the set temperature for a specified duration to ensure complete reaction.
-
After cooling, the product mixture, containing both the [3.3.1] and [4.2.1] isomers, is purified, typically by vacuum distillation.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene or a mixture of toluene and water)
Procedure:
-
In a reaction vessel, the aryl halide, arylboronic acid, and base are combined in the chosen solvent.
-
The palladium precursor (Pd(OAc)₂) and the this compound ligand are added.
-
The mixture is degassed and then heated under an inert atmosphere to the desired reaction temperature (e.g., 80-110°C) with stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
Catalytic Cycle Diagrams
The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura and Heck-Mizoroki reactions facilitated by a palladium catalyst with this compound as the ligand (represented as L).
References
An In-depth Technical Guide on the Solubility and Stability of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines foundational principles of organic and organophosphorus chemistry with established experimental protocols to offer a predictive assessment and practical methodologies for its handling and evaluation. The document details the expected solubility profile based on the molecule's structure, alongside protocols for its empirical determination. Furthermore, it explores the principal pathways of degradation—namely oxidation and thermal decomposition—and presents detailed experimental procedures for assessing the stability of this and related phosphine-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in drug development and catalysis who are working with or considering the use of this compound.
Introduction
This compound is an organophosphorus compound featuring a rigid bicyclic nonane framework with a phosphorus atom at a bridgehead position, substituted with a long-chain icosyl (C20H41) group. This unique structure, combining a sterically demanding and conformationally restricted core with a substantial hydrophobic alkyl chain, makes it a ligand of interest in catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] The long icosyl chain imparts significant hydrophobicity, which is expected to govern its solubility in organic solvents and its interactions with nonpolar substrates.[1] The phosphabicyclo[3.3.1]nonane skeleton provides a rigid and sterically hindered environment around the phosphorus atom, which can enhance catalytic selectivity.[1]
Understanding the solubility and stability of this compound is critical for its effective application, enabling proper solvent selection for reactions and purification, as well as defining its shelf-life and handling requirements. This guide provides a detailed examination of these properties.
Synthesis of this compound
The synthesis of 9-hydrocarbyl-9-phosphabicyclononanes, including the 9-icosyl derivative, is typically achieved through the free-radical addition of a primary hydrocarbylphosphine to 1,5-cyclooctadiene. This reaction often yields a mixture of the symmetric this compound and the asymmetric 9-Icosyl-9-phosphabicyclo[4.2.1]nonane isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature.
Solubility in Organic Solvents
The solubility of a compound is determined by its polarity, molecular size, and the intermolecular forces it can form with a solvent. Given the large, nonpolar icosyl group and the relatively nonpolar phosphabicyclononane core, this compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Strong van der Waals interactions between the icosyl chain and the aliphatic solvent. |
| Aromatic | Toluene, Benzene, Xylene | High | Favorable interactions between the hydrocarbon portions of the solute and the aromatic solvent. |
| Chlorinated | Dichloromethane, Chloroform | High | Good solvation of the overall nonpolar structure. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether functionality provides some polarity, but the overall solvent character is suitable for this large, nonpolar molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Low to Sparingly Soluble | Increased solvent polarity leads to weaker interactions with the nonpolar solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble to Very Sparingly Soluble | Strong hydrogen bonding in the solvent makes it difficult to solvate the nonpolar solute. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | High solvent polarity and dipole-dipole interactions do not favor solvation of the hydrophobic molecule. |
Experimental Protocol for Quantitative Solubility Determination
A standard method for determining the solubility of a solid organic compound is the isothermal shake-flask method.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system.
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to maintain saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation is reached.
-
Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.
-
Gravimetric Analysis (Optional but recommended for validation): Record the weight of the filtered solution. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a mild temperature and weigh the remaining solid.
-
Chromatographic Analysis: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered saturated solution with a known volume of the solvent. Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method to determine the concentration of the saturated solution.
Stability of this compound
Tertiary phosphines, particularly trialkylphosphines, are susceptible to oxidation and can undergo thermal decomposition. The rigid bicyclic structure of the 9-phosphabicyclo[3.3.1]nonane framework imparts significant configurational stability at the phosphorus center by raising the energy barrier for pyramidal inversion compared to acyclic phosphines. However, chemical stability towards oxidation and heat remains a primary concern.
Oxidative Stability
The lone pair of electrons on the phosphorus atom in this compound makes it susceptible to oxidation, primarily by atmospheric oxygen, to form the corresponding phosphine oxide. The rate of oxidation can be influenced by the steric hindrance around the phosphorus atom and the electron density on it. While the bulky bicyclic framework offers some steric protection, the electron-donating nature of the alkyl groups can increase the susceptibility to oxidation compared to triarylphosphines.
Experimental Protocol for Assessing Oxidative Stability:
Objective: To evaluate the rate of oxidation of this compound in solution when exposed to air.
Materials:
-
This compound
-
An appropriate organic solvent (e.g., toluene)
-
Internal standard (e.g., a stable hydrocarbon like dodecane)
-
Vials with septa
-
GC or HPLC system with a suitable column and detector
-
³¹P NMR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration in the chosen solvent, also containing a known concentration of an internal standard.
-
Exposure to Air: Transfer the solution to several vials. One set of vials is kept under an inert atmosphere (e.g., argon or nitrogen) as a control, while the other set is exposed to air (e.g., by bubbling air through the solution for a short period and then sealing, or by using a septum that allows for air exchange).
-
Time-Course Monitoring: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis:
-
Chromatographic Method: Analyze the aliquots by GC or HPLC. The formation of the phosphine oxide can be monitored by the appearance of a new peak, and the disappearance of the starting phosphine can be quantified relative to the internal standard.
-
³¹P NMR Spectroscopy: This is a highly effective technique for monitoring phosphine oxidation. The chemical shift of the phosphorus atom in the phosphine will be significantly different from that in the phosphine oxide. The relative integration of the two signals provides a direct measure of the extent of oxidation.
-
-
Data Analysis: Plot the percentage of remaining phosphine or the percentage of formed phosphine oxide against time to determine the rate of oxidation under the specified conditions.
Thermal Stability
The thermal stability of phosphine ligands is crucial for their application in catalytic reactions that require elevated temperatures. Decomposition can occur through various pathways, including P-C bond cleavage.
Experimental Protocol for Assessing Thermal Stability:
Objective: To determine the decomposition temperature and kinetics of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Sealed tubes for solution-phase studies
-
GC-MS for decomposition product identification
Procedure:
A. Solid-State Thermal Analysis:
-
TGA Analysis: Place a small, accurately weighed sample of this compound in the TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The temperature at which weight loss begins indicates the onset of decomposition.
-
DSC Analysis: Place a small sample in a DSC pan and heat it under a controlled atmosphere. Endothermic or exothermic peaks can indicate melting, phase transitions, or decomposition.
B. Solution-Phase Thermal Stability:
-
Sample Preparation: Prepare a solution of known concentration of this compound in a high-boiling, inert solvent (e.g., dodecane) in a sealed tube under an inert atmosphere.
-
Heating: Heat the solution at a specific temperature (e.g., 100 °C, 120 °C, 150 °C) for a set period.
-
Analysis: After cooling, analyze the solution by GC, HPLC, or ³¹P NMR to quantify the amount of remaining phosphine. GC-MS can be used to identify any volatile decomposition products.
-
Kinetic Analysis: By conducting the experiment at different temperatures and for various durations, the kinetics of the thermal decomposition can be determined.
Conclusion
This compound is a sterically demanding, hydrophobic phosphine ligand with significant potential in catalysis. Its solubility is predicted to be high in nonpolar organic solvents and low in polar solvents. The primary stability concerns are oxidation to the corresponding phosphine oxide and thermal decomposition. This guide provides a framework for predicting its behavior and outlines detailed experimental protocols for the quantitative determination of its solubility and the assessment of its oxidative and thermal stability. The provided methodologies are essential for the rational design of experiments and processes involving this compound, ensuring its effective and reliable application in research and development.
References
Coordination Chemistry of Phosphabicyclononane Ligands with Transition Metals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of phosphabicyclononane ligands with various transition metals. It covers the synthesis of these unique ligands and their complexes, their structural and spectroscopic properties, and their applications in catalysis, with a focus on providing detailed experimental protocols and quantitative data for researchers in chemistry and drug development.
Introduction to Phosphabicyclononane Ligands
Phosphabicyclononane ligands, particularly 9-phosphabicyclononane (9-PBN) and its derivatives, are a class of bulky and electron-rich phosphine ligands. Their rigid bicyclic structure imparts unique steric and electronic properties that influence the geometry, stability, and reactivity of their transition metal complexes. These characteristics have made them valuable ligands in various catalytic processes, most notably in olefin metathesis. The two common isomers are the symmetric 9-phosphabicyclo[3.3.1]nonane and the unsymmetric 9-phosphabicyclo[4.2.1]nonane. This guide will focus on the coordination chemistry of the more commonly utilized [3.3.1] isomer and its derivatives.
Ligand Synthesis
The synthesis of 9-hydrocarbyl-9-phosphabicyclononanes can be achieved through a free radical reaction between a primary hydrocarbylphosphine and 1,5-cyclooctadiene.
General Experimental Protocol for the Synthesis of 9-Alkyl-9-phosphabicyclononane
This protocol is adapted from the general method described in patent WO2000052017A1.
Materials:
-
Primary alkylphosphine (e.g., cyclohexylphosphine)
-
1,5-cyclooctadiene (COD)
-
Free radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Toluene (solvent)
-
Reactor equipped with a stirrer, thermometer, and addition funnel
Procedure:
-
A reactor is charged with the primary alkylphosphine.
-
The reactor is heated to the desired reaction temperature (e.g., 60-95 °C).
-
A solution of 1,5-cyclooctadiene and the free radical initiator in toluene is added to the reactor over a period of several hours.
-
Additional initiator solution may be added portion-wise to maintain the reaction.
-
The reaction mixture is stirred at the elevated temperature for a specified time (e.g., 5-16 hours).
-
After cooling, the product mixture, containing both the symmetric ([3.3.1]) and unsymmetric ([4.2.1]) isomers of the 9-alkyl-9-phosphabicyclononane, can be analyzed by gas chromatography (GC).
-
Purification of the desired isomer can be achieved by distillation or crystallization.
Note: The ratio of symmetrical to unsymmetrical isomers can be influenced by reaction temperature and the choice of radical initiator.
Coordination Chemistry with Transition Metals
Phosphabicyclononane ligands readily coordinate to a variety of transition metals, including ruthenium, rhodium, palladium, and platinum, primarily through the phosphorus lone pair. The steric bulk of the ligand often influences the coordination number and geometry of the resulting complexes.
Synthesis of Transition Metal Complexes
3.1.1. Ruthenium Complexes for Olefin Metathesis
Ruthenium complexes containing phosphabicyclononane ligands are highly efficient pre-catalysts for olefin metathesis reactions.[1][2] A general synthesis involves the reaction of a suitable ruthenium precursor with the phosphabicyclononane ligand.
Experimental Protocol for the Synthesis of a [RuCl2(phosphine)2(CHPh)] type complex:
3.1.2. Palladium(II) and Platinum(II) Complexes
The synthesis of square planar Pd(II) and Pt(II) complexes with phosphine ligands is well-established.
General Experimental Protocol for the Synthesis of [MCl2(P-ligand)2] (M = Pd, Pt):
-
A solution of the phosphabicyclononane ligand in a suitable solvent (e.g., methanol, dichloromethane) is prepared.[3]
-
A solution of the metal salt (e.g., PdCl2, K2PtCl4) in the same or a compatible solvent is added to the ligand solution.[3][4]
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period.
-
The resulting complex, which may precipitate from the solution, is collected by filtration, washed with a suitable solvent, and dried under vacuum.[3]
-
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or diffusion of a non-solvent into a solution of the complex.[4]
3.1.3. Rhodium(I) Complexes
Rhodium(I) complexes with phosphine ligands are important in catalysis, particularly in hydroformylation and hydrogenation.
General Experimental Protocol for the Synthesis of a [Rh(CO)Cl(P-ligand)2] type complex:
-
A solution of a rhodium(I) precursor, such as [Rh(CO)2Cl]2, is prepared in an appropriate solvent (e.g., dichloromethane).[5]
-
The phosphabicyclononane ligand is added to the solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by IR spectroscopy by observing the changes in the carbonyl stretching frequencies.[5][6]
-
The product can be isolated by precipitation upon addition of a non-solvent (e.g., hexane) and collected by filtration.
Structural and Spectroscopic Characterization
The unique structural and electronic properties of phosphabicyclononane ligands are reflected in the spectroscopic and crystallographic data of their metal complexes.
Crystallographic Data
The rigid bicyclic framework of phosphabicyclononane ligands imposes specific steric constraints on the metal center, which are reflected in the bond lengths and angles of the resulting complexes. While a comprehensive database for a wide range of phosphabicyclononane-metal complexes is not available from the provided search results, the following tables summarize typical ranges for related phosphine complexes, which can serve as a useful reference.
Table 1: Representative Metal-Phosphorus and Metal-Chlorine Bond Lengths in Phosphine Complexes
| Metal | Oxidation State | M-P Bond Length (Å) | M-Cl Bond Length (Å) |
| Pd(II) | +2 | 2.22 - 2.35 | 2.28 - 2.38 |
| Pt(II) | +2 | 2.23 - 2.33 | 2.29 - 2.39 |
| Rh(I) | +1 | 2.25 - 2.38 | 2.35 - 2.45 |
| Ni(II) | +2 | 2.15 - 2.25 | 2.18 - 2.28 |
Data compiled from representative phosphine complexes and should be used as a general guide.
Table 2: Representative Bond Angles in Square Planar Phosphine Complexes
| Angle | Typical Range (°) |
| P-M-P (cis) | 85 - 95 |
| P-M-P (trans) | 170 - 180 |
| Cl-M-Cl (cis) | 85 - 95 |
| Cl-M-Cl (trans) | 170 - 180 |
| P-M-Cl (cis) | 87 - 93 |
| P-M-Cl (trans) | 175 - 180 |
Data compiled from representative square planar phosphine complexes and should be used as a general guide.
Spectroscopic Data
4.2.1. NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes. The coordination of a phosphine ligand to a metal center typically results in a downfield shift of the ³¹P NMR signal, known as the coordination shift (Δδ = δcomplex - δligand).
Table 3: Typical ³¹P NMR Chemical Shift Ranges for Phosphabicyclononane Ligands and their Complexes
| Species | Typical ³¹P Chemical Shift (ppm) |
| Free 9-Alkyl-9-phosphabicyclononane | -10 to 10 |
| Pd(II)-Phosphabicyclononane Complexes | 20 to 50 |
| Pt(II)-Phosphabicyclononane Complexes | 10 to 40 (with ¹⁹⁵Pt satellites) |
| Rh(I)-Phosphabicyclononane Complexes | 30 to 60 (often as a doublet due to Rh-P coupling) |
| Ru(II)-Phosphabicyclononane Complexes | 30 to 50 |
These are approximate ranges and can vary depending on the specific complex and solvent.
¹³C NMR and ¹H NMR spectroscopy are also used to characterize the organic framework of the ligand and to confirm the overall structure of the complex.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for characterizing complexes containing carbonyl (CO) ligands. The C-O stretching frequency (ν(CO)) is sensitive to the electronic environment of the metal center. Stronger back-donation from the metal to the CO ligand's π* orbitals weakens the C-O bond and results in a lower ν(CO).
Table 4: Typical IR Stretching Frequencies for Metal-Carbonyl Complexes
| Complex Type | ν(CO) (cm⁻¹) |
| Free CO | 2143 |
| Terminal M-CO | 1850 - 2120 |
| Bridging M-CO-M | 1750 - 1850 |
| [Rh(CO)Cl(PR₃)₂] type complexes | 1960 - 2010 |
The electron-rich nature of phosphabicyclononane ligands is expected to lead to lower ν(CO) values compared to less donating phosphines.
Applications in Catalysis: Olefin Metathesis
Ruthenium complexes bearing phosphabicyclononane ligands have demonstrated exceptional activity as pre-catalysts in olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1][2] The bulky and electron-donating nature of the phosphabicyclononane ligand facilitates the initiation of the catalytic cycle by promoting the dissociation of a phosphine ligand to generate the active 14-electron species.
Catalytic Cycle of Olefin Metathesis
The generally accepted mechanism for olefin metathesis catalyzed by Grubbs-type catalysts is the Chauvin mechanism. The following diagram illustrates a simplified catalytic cycle.
Caption: Simplified catalytic cycle for olefin metathesis.
Logical Workflow for Complex Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a new transition metal complex with a phosphabicyclononane ligand.
Caption: Workflow for synthesis and characterization.
Conclusion
Phosphabicyclononane ligands have established themselves as a significant class of ligands in coordination chemistry, particularly in the realm of ruthenium-catalyzed olefin metathesis. Their unique steric and electronic properties, stemming from their rigid bicyclic structure, allow for the formation of highly active and stable transition metal complexes. This guide has provided an overview of their synthesis, coordination behavior, and catalytic applications, supplemented with detailed experimental considerations and representative data. Further research into the coordination of these ligands with a broader range of transition metals and their application in other catalytic transformations promises to be a fruitful area of investigation for the development of novel and efficient chemical processes.
References
- 1. Phosphabicyclononane-Containing Ru Complexes: Efficient Pre-Catalysts for Olefin Metathesis Reactions [organic-chemistry.org]
- 2. Phosphabicyclononane-containing ru complexes: efficient pre-catalysts for olefin metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
The Evolution of Phosphabicyclononane-Based Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of phosphabicyclononane-based catalysts represents a significant advancement in the field of homogeneous catalysis. From their early industrial applications to their current use in complex organic synthesis, these bulky and electron-rich phosphine ligands have proven to be remarkably versatile and efficient. This technical guide provides an in-depth overview of the historical development of phosphabicyclononane-based catalysts, detailing their synthesis, applications, and the evolution of their design.
Early Developments and Industrial Significance in Hydroformylation
The story of phosphabicyclononanes begins in the mid-20th century with the exploration of organophosphorus compounds. A key breakthrough was the synthesis of the 9-phosphabicyclononane skeleton through the free-radical addition of phosphine (PH₃) to 1,5-cyclooctadiene (COD). This reaction initially produced a mixture of two isomers: the symmetric 9-phosphabicyclo[3.3.1]nonane and the unsymmetric 9-phosphabicyclo[4.2.1]nonane.
A significant milestone in the industrial application of these ligands was the work of Van Winkle and his colleagues, who patented the use of 9-alkyl-9-phosphabicyclononanes as superior ligands for cobalt-catalyzed hydroformylation. The symmetrical [3.3.1] isomer was found to be particularly desirable due to its greater steric hindrance, which enhances catalytic selectivity towards the formation of linear aldehydes. Subsequent research focused on optimizing the synthesis to favor this isomer, with methods developed to increase its proportion to over 70% by controlling reaction temperatures.
Table 1: Performance of Phosphabicyclononane Ligands in Cobalt-Catalyzed Hydroformylation of Linear Internal Decenes [1]
| Ligand | Linearity (%) | Alcohol Yield (%) | Hydrogenation (%) | Rate (h⁻¹) |
| Phoban Derivatives | 85 - 90 | 77 - 85 | 9 - 15 | 1.8 - 2.4 |
| PBu₃ (for comparison) | 81 | 77 | 17 | 0.6 |
Experimental Protocol: Cobalt-Catalyzed Hydroformylation of Linear Internal Decenes[1]
All reactions were performed under the following conditions: [Co] = 40 mmol dm⁻³, T = 463 K, P = 80 bar, H₂:CO = 2:1, decene = 75% m/m with the ligand and toluene as adjustable parameters to obtain the final reaction volume. The pressure drop in the ballast vessel was converted to grams of syngas consumed, correcting for deviations from ideal gas behavior. The grams of syngas consumed as a function of time displayed first-order behavior and was subsequently fitted to the usual first-order equation using a least-squares minimization protocol.
Expansion into Palladium-Catalyzed Cross-Coupling Reactions
The success of phosphabicyclononanes in hydroformylation paved the way for their application in other areas of catalysis. Their bulky and electron-donating nature makes them excellent ligands for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development.
Suzuki-Miyaura and Heck-Mizoroki Reactions
Research has demonstrated that palladium catalysts derived from 9-eicosyl-9-phosphabicyclononane are highly effective in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. These catalysts facilitate the coupling of a wide range of electronically diverse aryl bromides and chlorides with various coupling partners, providing the desired products in good to excellent yields.
This catalytic system has been successfully applied to the synthesis of industrially important products. For instance, the Suzuki reaction protocol has been used to synthesize Felbinac, an anti-inflammatory drug, and OTBN (Olmesartan benzylic alcohol), an intermediate for an anti-hypertensive drug. Similarly, the Heck reaction has been employed in the synthesis of octinoxate, a common UV filter.
Table 2: Performance of 9-Eicosyl-9-phosphabicyclononane in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrates | Product | Yield (%) |
| Suzuki-Miyaura | Aryl bromides/chlorides and Arylboronic acids | Biaryls | 30-90 |
| Heck-Mizoroki | Aryl bromides/chlorides and Alkenes | Substituted Alkenes | 30-90 |
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Felbinac
A detailed experimental protocol for the synthesis of Felbinac using a palladium catalyst with 9-eicosyl-9-phosphabicyclononane can be found in the work originating from the University of Johannesburg. The general procedure involves the reaction of 4-bromo-biphenyl with a suitable boronic acid derivative in the presence of a palladium precursor and the phosphabicyclononane ligand under basic conditions.
Advancements in Ruthenium-Catalyzed Olefin Metathesis
The versatility of phosphabicyclononane ligands extends to ruthenium-catalyzed olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds. Ruthenium complexes containing phosphabicyclononane (often abbreviated as "phoban") have been shown to be highly efficient pre-catalysts for various metathesis reactions, including ring-closing metathesis (RCM).
Comparative studies have demonstrated that phosphabicyclononane-containing ruthenium catalysts exhibit superior performance compared to the first-generation Grubbs catalyst, highlighting the crucial role of the phosphabicyclononane ligand in enhancing catalytic activity and stability.[2]
Table 3: Comparison of Catalytic Activity in Ring-Closing Metathesis [2]
| Catalyst | Substrate | Product | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Grubbs' 1st Gen. | Diethyl diallylmalonate | Cyclopentene derivative | 5 | 2 | 20 |
| Phoban-Ru Complex | Diethyl diallylmalonate | Cyclopentene derivative | 5 | 0.5 | >98 |
Experimental Protocol: General Procedure for Ring-Closing Metathesis (RCM)[2]
In a glovebox, the appropriate diene was weighed into a vial equipped with a magnetic stir bar. The desired amount of the ruthenium catalyst was then added. The vial was sealed with a septum and removed from the glovebox. Dichloromethane was added via syringe, and the reaction mixture was stirred at room temperature. The reaction was monitored by GC analysis.
Chiral Phosphabicyclononanes in Asymmetric Catalysis
The development of chiral versions of phosphabicyclononane ligands has opened up new avenues in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. These P-chiral ligands, where the phosphorus atom is the stereogenic center, have shown excellent performance in a variety of transition metal-catalyzed asymmetric reactions.
The synthesis of enantiomerically pure P-chiral phosphine ligands often involves the use of phosphine-boranes as intermediates. These conformationally rigid and electron-rich ligands have demonstrated high enantioselectivity and catalytic activity in reactions such as asymmetric hydrogenation.[3][4][5][6][7]
Table 4: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand Type | Substrate | Product | Enantiomeric Excess (ee, %) |
| P-Chiral Phosphines | Enamides | Chiral Amides | up to >99 |
| P-Chiral Phosphines | β-Ketoesters | Chiral β-Hydroxyesters | up to >99 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
A general procedure for rhodium-catalyzed asymmetric hydrogenation involves dissolving the substrate in a suitable solvent (e.g., methanol, dichloromethane) in a pressure vessel. The chiral rhodium catalyst, pre-formed or generated in situ from a rhodium precursor and the chiral phosphabicyclononane ligand, is added. The vessel is then pressurized with hydrogen, and the reaction is stirred at a specific temperature until completion. The enantiomeric excess of the product is typically determined by chiral HPLC or GC.
Conclusion
The historical development of phosphabicyclononane-based catalysts showcases a remarkable journey from their initial discovery to their widespread application in modern catalysis. Their unique steric and electronic properties have made them indispensable ligands in hydroformylation, cross-coupling, and metathesis reactions. Furthermore, the advent of chiral phosphabicyclononanes has significantly contributed to the field of asymmetric catalysis, enabling the efficient synthesis of chiral molecules with high enantiopurity. The continued exploration and development of novel phosphabicyclononane-based catalyst systems promise to unlock new possibilities in chemical synthesis and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. Phosphabicyclononane-Containing Ru Complexes: Efficient Pre-Catalysts for Olefin Metathesis Reactions [organic-chemistry.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 6. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of Bicyclo[3.3.1]nonane-Based Phosphine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane scaffold, a rigid and sterically demanding framework, has emerged as a privileged motif in the design of phosphine ligands for catalysis and materials science. Its unique three-dimensional structure imparts specific steric and electronic properties to the phosphorus center, influencing the outcome of chemical transformations. This technical guide provides an in-depth analysis of the conformational behavior of the bicyclo[3.3.1]nonane core within phosphine ligands, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its conformational dynamics.
Conformational Isomers of the Bicyclo[3.3.1]nonane Core
The bicyclo[3.3.1]nonane skeleton can, in principle, adopt several conformations, primarily the chair-chair (CC), boat-chair (BC), chair-boat (CB), and boat-boat (BB) forms.[1] For the unsubstituted carbocyclic system, the double chair (CC) conformation is generally the most stable.[1] However, the introduction of substituents, particularly the phosphorus atom and its associated groups in phosphine ligands, can significantly influence the conformational equilibrium. The interplay of steric and electronic effects dictates the preferred conformation, which in turn governs the ligand's coordination properties and catalytic activity.
The rigid nature of this bicyclic framework makes these compounds excellent models for conformational analysis.[1] The conformational preference of one of the six-membered rings is significantly influenced by the substitution pattern on the other ring.[1]
Quantitative Conformational Data
The precise geometry of bicyclo[3.3.1]nonane-based phosphine ligands has been elucidated through X-ray crystallography and computational studies. The following tables summarize key structural parameters for representative examples.
Table 1: Crystal Structure Data for 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide [2]
| Parameter | Value |
| Bond Lengths (Å) | |
| P-Se | 2.1360 (16) |
| Calculated Cone Angles (°) | |
| Tolman Cone Angle | 163 |
| Effective Cone Angle | 168 |
Table 2: Selected Bond Lengths and Angles for a Silver(I) Complex with a 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane Ligand
| Parameter | Ag(I) Complex |
| Bond Lengths (Å) | |
| M-P | 2.397(2) |
| Bond Angles (°) | |
| P-M-P | N/A |
Table 3: Structural Data for Biarylphosphine Ligands Containing a 9-Phospha-bicyclo[3.3.1]nonane Moiety [3]
| Ligand | Biaryl Torsion Angle (°) | Ccyclic/alkyl–P–CAr Bond Angle (°) |
| 1 | 52.74 | 101.5 (avg) |
| 2 | 72.47 | 102.1 (avg) |
Experimental Protocols for Conformational Analysis
The characterization of the conformational properties of bicyclo[3.3.1]nonane-based phosphine ligands relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. Due to the air-sensitivity of many phosphine ligands, specialized handling techniques are required.
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy, particularly 1H, 13C, and 31P NMR, is a powerful tool for studying the conformation of these ligands in solution. The chemical shifts, coupling constants, and through-space interactions (e.g., Nuclear Overhauser Effect, NOE) provide valuable information about the geometry and dynamics of the molecule. For air-sensitive phosphine ligands, sample preparation must be conducted under an inert atmosphere.
Detailed Protocol for Preparing an Air-Sensitive NMR Sample using a J. Young's Tube and Schlenk Line:
-
Glassware Preparation: Thoroughly dry a J. Young's NMR tube and a small vial or flask in an oven and allow them to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Sample Transfer: In a glovebox or using a Schlenk line, weigh the phosphine ligand into the vial or flask.
-
Solvent Degassing: Use a dry, degassed deuterated solvent. Degassing can be achieved by several freeze-pump-thaw cycles.
-
Dissolution: Under an inert atmosphere, add the deuterated solvent to the vial containing the ligand and gently swirl to dissolve.
-
Transfer to NMR Tube: Using a cannula or a gas-tight syringe, transfer the solution to the J. Young's NMR tube.
-
Sealing: Securely close the J. Young's tube with its Teflon stopcock.
-
Data Acquisition: The sample is now ready for NMR analysis. Standard 1D (1H, 13C{1H}, 31P{1H}) and 2D (e.g., COSY, HSQC, HMBC, NOESY) experiments can be performed to elucidate the solution-state conformation.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, yielding precise bond lengths, bond angles, and torsion angles.
Detailed Methodology for Single-Crystal X-ray Diffraction:
-
Crystallization: Growing single crystals of sufficient quality is often the most challenging step. Common techniques for phosphine ligands include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
-
Crystal Mounting: Due to air sensitivity, crystals are typically handled and mounted under a layer of inert oil (e.g., Paratone-N). A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. A complete dataset consists of thousands of reflections at different crystal orientations.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, high-resolution structure.
Conclusion
The conformational analysis of the bicyclo[3.3.1]nonane core in phosphine ligands is crucial for understanding their reactivity and designing new catalysts with tailored properties. The inherent rigidity of this scaffold, combined with the steric and electronic influence of the phosphorus substituents, leads to a rich conformational landscape. A combination of NMR spectroscopy and single-crystal X-ray diffraction, coupled with computational modeling, provides a comprehensive picture of the structural and dynamic properties of these important ligands. The detailed experimental protocols provided herein offer a guide for researchers to effectively characterize these challenging yet rewarding molecules.
References
An In-depth Technical Guide to the Pyramidal Inversion Barrier of Bridged Phosphine Ligands: A Focus on the 9-Phosphabicyclo[3.3.1]nonane Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine ligands are fundamental in modern chemistry, particularly in catalysis and materials science. Their efficacy is often dictated by both their electronic and steric profiles. For P-chiral phosphines, a critical parameter is the energy barrier to pyramidal inversion—the process by which the phosphorus atom and its substituents invert their configuration. A high inversion barrier is essential for maintaining stereochemical integrity, a key factor in asymmetric catalysis and the development of stereospecific pharmaceuticals. This technical guide provides a comprehensive overview of the pyramidal inversion phenomenon in bridged phosphine ligands, with a specific focus on the rigid 9-phosphabicyclo[3.3.1]nonane skeleton, exemplified by derivatives such as 9-Icosyl-9-phosphabicyclo[3.3.1]nonane. While specific experimental data for the 9-icosyl derivative is not publicly available, this document details the established theoretical principles and the rigorous experimental and computational protocols used to determine these crucial energy barriers.
Introduction to Pyramidal Inversion in Phosphines
The phosphorus atom in tertiary phosphines (PR₃) typically possesses a trigonal pyramidal geometry, with the lone pair of electrons residing in a stereochemically active orbital. Pyramidal inversion, also known as umbrella inversion, is a fluxional process where the phosphorus atom passes through a planar transition state to invert its configuration. This process is analogous to nitrogen inversion in amines, but is significantly slower for phosphines.[1]
The rate of this inversion is dictated by the Gibbs free energy of activation (ΔG‡). For acyclic tertiary phosphines, these barriers are typically in the range of 29-36 kcal/mol, which is high enough to allow for the isolation of enantiomers at room temperature.[2] The configurational stability of such P-stereogenic phosphines is paramount in applications requiring high stereocontrol.
Bridged bicyclic systems, such as the 9-phosphabicyclo[3.3.1]nonane framework, are of particular interest. The incorporation of the phosphorus atom into a constrained ring system introduces significant angle strain in the planar transition state, which is expected to substantially increase the inversion barrier compared to acyclic analogues.[2] The long alkyl chain of a 9-Icosyl substituent is expected to have a negligible electronic influence on the phosphorus center but contributes to the overall steric profile and phobicity of the ligand.
Factors Influencing the Pyramidal Inversion Barrier
The magnitude of the inversion barrier in phosphines is influenced by several key factors:
-
Electronegativity: Substituents with higher electronegativity tend to increase the p-character of the phosphorus lone pair, stabilizing the pyramidal ground state and thus increasing the inversion barrier.
-
Steric Effects: The influence of bulky substituents is complex. While steric hindrance can increase the energy of the pyramidal ground state, it can also lead to even greater destabilization of the more crowded planar transition state, often resulting in a higher overall barrier.[3]
-
Ring Strain: For cyclic phosphines, forcing the phosphorus atom into a small ring framework significantly increases the angle strain in the trigonal planar transition state (where ideal bond angles are 120°). This strain dramatically elevates the inversion barrier.[2] The rigid bicyclo[3.3.1]nonane structure is a prime example of a system where a very high inversion barrier is anticipated.
-
Electronic Conjugation: Delocalization of the phosphorus lone pair into an adjacent π-system (e.g., in phospholes) can stabilize the planar transition state, leading to a dramatic reduction in the inversion barrier.[2]
Quantitative Data on Phosphine Inversion Barriers
While no specific experimental data for the pyramidal inversion of this compound or its parent scaffold has been reported in the literature, the following table summarizes representative data for other phosphine ligands. This provides a comparative landscape and highlights the expected range for these energy barriers.
| Phosphine Ligand | ΔG‡ (kcal/mol) | Temperature (°C) | Solvent | Method | Reference |
| Phosphine (PH₃) | 31.5 | - | Gas Phase | Computational | [1] |
| Trimethylphosphine (PMe₃) | ~29 | 130 | - | Experimental | [2] |
| Tri-iso-propylphosphine (P(i-Pr)₃) | ~36 | 170 | C₆H₅Br | Experimental | [2] |
| 1-isopropyl-2-methyl-5-phenylphosphole | 16 | 25 | CFCl₃ | DNMR | [2] |
| anti-MCl[P(N)₂P] (M=Al) | 29.1 | 100 | Toluene-d₈ | DNMR | [4] |
| anti-MCl[P(N)₂P] (M=Ga) | 30.1 | 100 | Toluene-d₈ | DNMR | [4] |
This table is illustrative. The exact values can vary with the experimental or computational method employed.
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the primary experimental technique for quantifying the kinetics of pyramidal inversion.
Principle
The method relies on monitoring the temperature-dependent changes in the NMR spectrum of a molecule containing diastereotopic nuclei. For a phosphine like 9-substituted-9-phosphabicyclo[3.3.1]nonane, the protons on the bicyclic framework are diastereotopic due to the chiral phosphorus center.
-
Slow Exchange Limit: At low temperatures, the inversion is slow on the NMR timescale, and the diastereotopic protons give rise to separate, distinct signals.
-
Fast Exchange Limit: At high temperatures, the inversion is rapid, causing the diastereotopic environments to average out. This results in a single, time-averaged signal for the protons.
-
Coalescence: At a specific temperature, the coalescence temperature (T_c), the two separate signals broaden and merge into a single broad peak.
Detailed Methodology
-
Sample Preparation: A solution of the phosphine ligand (e.g., 5-15 mg) is prepared in a suitable high-boiling deuterated solvent (e.g., toluene-d₈, 1,2-dichlorobenzene-d₄) in a sealed NMR tube to prevent oxidation.
-
Data Acquisition: A series of ¹H or ³¹P NMR spectra are recorded over a wide range of temperatures, starting from a low temperature where the exchange is slow, and incrementally increasing the temperature well beyond the coalescence point.
-
Data Analysis:
-
Coalescence Method (Approximation): The free energy of activation (ΔG‡) can be estimated at the coalescence temperature (T_c) using the following equation:
ΔG‡ = RT_c [ln(√2 * k_B * T_c / (π * h * Δν))]
where R is the gas constant, T_c is the coalescence temperature in Kelvin, k_B is the Boltzmann constant, h is Planck's constant, and Δν is the chemical shift difference (in Hz) between the two exchanging signals at the slow-exchange limit.
-
Full Line-Shape Analysis (Advanced Method): For more accurate results, the rate constant (k) for the inversion process is determined at multiple temperatures by fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange.
-
Eyring Plot: The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are then determined by plotting ln(k/T) versus 1/T according to the linearized Eyring equation:[5][6]
ln(k/T) = -ΔH‡/R * (1/T) + [ln(k_B/h) + ΔS‡/R]
The slope of this plot gives -ΔH‡/R, and the y-intercept provides ΔS‡/R. ΔG‡ can then be calculated at any temperature using the relation ΔG‡ = ΔH‡ - TΔS‡.
-
Caption: Energy profile for phosphine pyramidal inversion.
Computational Protocol: Quantum Chemical Calculations
Computational chemistry provides a powerful tool to model the pyramidal inversion process and calculate the associated energy barrier, especially when experimental determination is challenging.
Principle
The method involves locating the minimum energy structures of the pyramidal ground state (GS) and the planar transition state (TS) on the potential energy surface. The inversion barrier is then calculated as the difference in their energies, typically the Gibbs free energy.
Detailed Workflow
-
Software: Standard quantum chemistry software packages like Gaussian, ORCA, or Spartan are used.
-
Model Building: The 3D structure of the phosphine ligand (e.g., this compound) is built.
-
Ground State Optimization: The geometry of the pyramidal ground state is optimized to find a local minimum on the potential energy surface. This is typically done using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set like 6-31G(d).
-
Transition State Search: The geometry of the planar transition state is located. This is a first-order saddle point optimization, searching for a structure that is a minimum in all vibrational modes except for one.
-
Frequency Analysis: Vibrational frequency calculations are performed on both the optimized GS and TS structures.
-
A true ground state will have zero imaginary frequencies .
-
A true transition state will have exactly one imaginary frequency , which corresponds to the motion along the reaction coordinate for pyramidal inversion.
-
-
Energy Calculation: The electronic energies, zero-point vibrational energies (ZPVE), and thermal corrections to enthalpy and entropy are calculated for both the GS and TS.
-
Barrier Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as:
ΔG‡ = G_TS - G_GS
where G_TS and G_GS are the calculated Gibbs free energies of the transition state and ground state, respectively.
Caption: Workflow for DNMR analysis of pyramidal inversion.
Conclusion and Outlook
The pyramidal inversion barrier is a critical parameter defining the stereochemical stability of phosphine ligands. For bridged systems like 9-phosphabicyclo[3.3.1]nonane, this barrier is expected to be substantial due to the inherent ring strain of the bicyclic framework. While specific experimental data for this compound remains elusive, the well-established experimental and computational protocols detailed in this guide provide a robust framework for its determination. Understanding these barriers is not merely an academic exercise; it is fundamental to the rational design of next-generation ligands for asymmetric catalysis, chiral materials, and targeted drug development, where precise three-dimensional control is the key to function. Future work should focus on the experimental determination of the inversion barrier for this and related bridged phosphine ligands to validate theoretical predictions and enrich the library of well-characterized, configurationally stable ligands available to the scientific community.
References
- 1. Pyramidal inversion - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyramidal Inversion at Phosphorus Facilitated by the Presence of Proximate Lewis Acids. Coordination Chemistry of Group 13 Elements with the Macrocyclic Bis(amidophosphine) Ligand [P(2)N(2)] ([P(2)N(2)] = [PhP(CH(2)SiMe(2)NSiMe(2)CH(2))(2)PPh]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eyring equation - Wikipedia [en.wikipedia.org]
- 6. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
Methodological & Application
Application Notes and Protocols: The Role of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. Among the diverse array of phosphine ligands developed, 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, a member of the phoban family of ligands, has emerged as a potent facilitator of various cross-coupling reactions. This bulky and electron-rich tertiary bicyclic phosphine ligand has demonstrated superior catalytic activity in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions. Its unique steric and electronic properties enhance the rate-determining steps of the catalytic cycle, leading to high yields and broad substrate scope, particularly with challenging aryl chlorides and bromides.
The practical utility of this compound is highlighted by its successful application in the synthesis of commercially significant molecules, including the anti-inflammatory drug Felbinac and the UV filter Octinoxate.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in palladium-catalyzed cross-coupling reactions.
Ligand Synthesis
This compound is typically synthesized via a free-radical addition of eicosylphosphine to 1,5-cyclooctadiene. This method generally produces a mixture of the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer.
General Synthetic Protocol
A mixture of eicosylphosphine and 1,5-cyclooctadiene is heated in the presence of a radical initiator, such as di-tert-butyl peroxide (DTBP), in a high-boiling solvent like decane. The reaction is typically conducted under an inert atmosphere to prevent oxidation of the phosphine. The product, a mixture of this compound and 9-icosyl-9-phosphabicyclo[4.2.1]nonane, can be isolated by distillation under reduced pressure.
Palladium-Catalyzed Cross-Coupling Reactions
The bulky icosyl group and the rigid bicyclic backbone of this compound create a sterically demanding and electron-rich environment around the palladium center. This facilitates the oxidative addition of aryl halides and promotes the reductive elimination of the coupled product, two key steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The palladium/9-Icosyl-9-phosphabicyclo[3.3.1]nonane system has proven effective for the coupling of a wide range of electronically diverse aryl bromides and chlorides.
General Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: 9-Icosyl-9-phosphabicyclo[3.3.1]nonane for Suzuki-Miyaura Synthesis of Biaryls
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Icosyl-9-phosphabicyclo[3.3.1]nonane is a bulky, electron-rich phosphine ligand that has demonstrated significant potential in facilitating palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ligand, often used as a mixture of [3.3.1] and [4.2.1] isomers, has been reported to provide superior results in the synthesis of biaryls, which are pivotal structural motifs in numerous pharmaceuticals and functional materials. Research from the University of Johannesburg has indicated that palladium catalysts derived from 9-icosyl-9-phosphabicyclononane can effectively couple a wide range of electronically diverse aryl bromides and chlorides with various coupling partners, affording the desired products in yields ranging from 30-90%.[1]
These application notes provide an overview of the reported uses of this compound in Suzuki-Miyaura synthesis and a general protocol for its application. It is important to note that while the efficacy of this ligand has been reported, detailed substrate scope and specific reaction data from primary peer-reviewed literature are not extensively available. The protocols provided herein are representative and based on established methodologies for similar bulky phosphine ligands in Suzuki-Miyaura cross-coupling.
Reported Applications and Efficacy
The primary reported application of this compound in Suzuki-Miyaura synthesis is the efficient formation of carbon-carbon bonds between aryl halides and boronic acids. The resulting biaryl compounds are key intermediates in the synthesis of commercially important molecules.
| Application/Product | Aryl Halide Type | Coupling Partner | Reported Yield | Industrial Relevance |
| General Biaryl Synthesis | Aryl bromides and chlorides | Arylboronic acids | 30-90% | Core structures in pharmaceuticals and materials science |
| Felbinac Synthesis | 4-Bromo-biphenyl | Carboxymethyl source | Not specified | Anti-inflammatory drug |
| OTBN Intermediate Synthesis | Aryl halide | Substituted boronic acid | Not specified | Intermediate for the antihypertensive drug Olmesartan |
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium catalyst with this compound as a ligand. This protocol is based on standard practices for similar cross-coupling reactions and should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition/Value | Notes |
| Catalyst System | ||
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) | Other Pd(0) or Pd(II) sources can also be used. |
| Ligand | This compound | Typically a 1:1 to 1:2 Pd:Ligand ratio is effective. |
| Catalyst Loading | 0.5 - 2 mol% of Pd | Lower loadings may be possible with optimization. |
| Reactants | ||
| Aryl Halide | 1.0 equivalent | Aryl bromides and chlorides are reported to be effective. |
| Boronic Acid | 1.1 - 1.5 equivalents | Excess boronic acid is used to drive the reaction to completion. |
| Reaction Conditions | ||
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 equivalents. The choice of base can be critical. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are recommended. |
| Temperature | 80 - 110 °C | Reaction temperature should be optimized for the specific substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Workup | ||
| Quenching | Water or saturated NH₄Cl solution | |
| Extraction | Ethyl acetate, Dichloromethane, or other suitable organic solvent | |
| Purification | Flash column chromatography on silica gel |
Detailed Experimental Procedure (Representative)
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%) to a dry Schlenk flask containing a magnetic stir bar. Add 2-3 mL of anhydrous toluene and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Reaction Execution: Add an additional 5-7 mL of anhydrous toluene to the flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: A general experimental workflow for Suzuki-Miyaura synthesis of biaryls.
References
Application of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in Heck-Mizoroki Olefination Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The choice of phosphine ligand is critical to the success of this reaction, influencing catalyst activity, stability, and selectivity. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, a bulky and electron-rich monodentate phosphine ligand, has emerged as a highly effective ligand for promoting challenging Heck-Mizoroki couplings. Its significant steric hindrance and strong electron-donating properties facilitate the key steps of the catalytic cycle, leading to high yields in the synthesis of various organic molecules, including industrially significant compounds.
This document provides detailed application notes, protocols, and data on the use of this compound in Heck-Mizoroki olefination reactions.
Data Presentation
The catalytic efficacy of palladium systems incorporating this compound is demonstrated in the coupling of a variety of aryl halides with alkenes. The reactions generally proceed with good to excellent yields.
| Aryl Halide Partner | Alkene Partner | Product | Yield (%) | Industrial Application |
| Aryl Bromides/Chlorides | Various Alkenes | Substituted Alkenes | 30-90 | General Synthesis |
| 4-Methoxy-iodobenzene | Ethyl acrylate | Ethyl 4-methoxycinnamate | - | Precursor for Octinoxate (UV Filter) |
| Aryl Halides | Alkenes | Raspberry Ketone Derivatives | 30-90 | Fragrance and Flavoring |
Experimental Protocols
While specific detailed protocols for the use of this compound in Heck-Mizoroki reactions are not widely published in peer-reviewed journals, the following represents a general experimental protocol based on typical conditions for Heck reactions employing bulky phosphine ligands. This protocol is intended as a starting point for optimization.
General Protocol for the Heck-Mizoroki Olefination of an Aryl Halide with an Alkene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Alkene (e.g., ethyl acrylate)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), toluene, or 1,4-dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and this compound (2-4 mol%) in a small amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Addition of Catalyst: Add the pre-formed catalyst solution or the palladium source and ligand directly to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Purge the flask with an inert gas and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation to afford the desired substituted alkene.
Visualizations
Diagram of the General Experimental Workflow:
Caption: General workflow for a Heck-Mizoroki olefination reaction.
Diagram of the Heck-Mizoroki Catalytic Cycle:
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Application Notes and Protocols for Cobalt-Catalyzed Hydroformylation with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the cobalt-catalyzed hydroformylation of alkenes using the bulky phosphine ligand, 9-Icosyl-9-phosphabicyclo[3.3.1]nonane. This ligand is particularly effective in promoting high regioselectivity towards the formation of linear aldehydes, which are valuable intermediates in the synthesis of detergents, plasticizers, and other fine chemicals.[1][2][3][4] The protocol is based on established principles of phosphine-modified cobalt catalysis, often referred to in the context of the Shell process, which is designed for the hydroformylation of C7–C14 olefins.[2][4]
The use of bulky, electron-donating alkyl phosphine ligands with cobalt catalysts offers significant advantages over unmodified cobalt carbonyl systems.[5] These include increased catalyst stability, allowing for lower operating pressures, and enhanced selectivity for the production of linear (n-isomer) aldehydes over branched (iso-isomer) aldehydes.[1][4][5] The long alkyl chain of the this compound ligand also serves to increase its boiling point, which aids in catalyst retention during product separation via distillation.
Catalytic Cycle and Reaction Mechanism
The hydroformylation process begins with the formation of the active catalyst, a cobalt hydride species, from a cobalt precursor and the phosphine ligand in the presence of syngas (a mixture of CO and H₂).[2][6] The catalytic cycle, as illustrated in the diagram below, involves the coordination of an alkene to the cobalt center, followed by migratory insertion to form a cobalt-alkyl intermediate. Subsequent coordination of CO and another migratory insertion step yields a cobalt-acyl complex. The cycle is completed by oxidative addition of H₂ and reductive elimination of the aldehyde product, regenerating the cobalt hydride catalyst.[2][6] The steric bulk of the this compound ligand favors the anti-Markovnikov addition of the cobalt hydride to the alkene, leading to a higher proportion of the linear aldehyde product.[2]
Experimental Data
The following table summarizes representative data for the hydroformylation of various long-chain alkenes using a phosphine-modified cobalt catalyst system. The data highlights the high conversion and selectivity for alcohol products (via in-situ aldehyde reduction) and the excellent linearity achieved.
| Substrate | Conversion (%) | Selectivity for Alcohols (%) | Linearity (%) |
| 1-Dodecene | 98.6 | 83.1 | 84.0 |
| 1-Undecene | 96.5 | 84.2 | 86.6 |
| 1-Decene | 95.9 | 86.6 | 87.5 |
| 1-Nonene | 95.5 | 82.4 | 89.7 |
Data adapted from representative phosphine-modified cobalt hydroformylation processes.[7]
Experimental Workflow Diagram
Caption: Workflow for cobalt-catalyzed hydroformylation.
Detailed Experimental Protocol
This protocol describes the hydroformylation of 1-dodecene as a representative long-chain alkene.
Materials:
-
Cobalt(II) octanoate
-
1-Dodecene (or other alkene substrate)
-
Toluene (or other suitable high-boiling solvent)
-
Syngas (CO/H₂ mixture, 1:2 molar ratio)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood due to the use of toxic and flammable carbon monoxide.
-
The high-pressure autoclave should be operated by trained personnel and behind a safety shield.
-
Alkylphosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[7]
Procedure:
-
Catalyst Preparation and Reactor Charging:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge the autoclave reactor with cobalt(II) octanoate (e.g., 0.2 mol%).
-
Add the this compound ligand. A typical molar ratio of phosphine to cobalt is between 1.5:1 and 2:1.[7][9]
-
Add the alkene substrate (e.g., 1-dodecene, 1 equivalent) and the solvent (e.g., toluene) to the desired concentration.
-
-
Reaction Execution:
-
Seal the autoclave and remove it from the inert atmosphere.
-
Purge the reactor several times with nitrogen, followed by syngas.
-
Pressurize the reactor with the CO/H₂ (1:2) mixture to the desired pressure, typically in the range of 50-100 bar.[3][4]
-
Begin stirring and heat the reactor to the reaction temperature, typically between 150°C and 200°C.[2][3]
-
Maintain the pressure and temperature for the duration of the reaction (typically 2-6 hours), monitoring the pressure for any significant drop, which may indicate gas consumption.
-
-
Work-up and Product Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess syngas in a fume hood.
-
Open the reactor and collect the liquid product mixture.
-
Take an aliquot of the crude reaction mixture for analysis by gas chromatography (GC) or NMR to determine the conversion of the alkene, the regioselectivity (n/iso ratio), and the yield of the aldehyde and any alcohol byproducts.
-
The bulk of the product can be purified by distillation to separate the higher-boiling aldehydes/alcohols from the solvent and the high-molecular-weight catalyst.
-
Catalyst Recycling:
The high boiling point of the this compound ligand allows for the separation of the product by distillation, leaving the catalyst in the reaction residue. This residue can then be reused in subsequent batches, although some catalyst make-up may be required to maintain activity.[2] Alternatively, the cobalt can be recovered from the reaction mixture by oxidation to a water-soluble Co²⁺ salt, followed by extraction into an aqueous phase.[2]
References
- 1. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 9. WO2002100806A1 - Process for the preparation of a highly linear alcohol composition - Google Patents [patents.google.com]
Application Notes and Protocols: 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in the Synthesis of Felbinac
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane as a ligand in the palladium-catalyzed synthesis of Felbinac, a non-steroidal anti-inflammatory drug (NSAID). Felbinac, or 4-biphenylacetic acid, is synthesized via a Suzuki-Miyaura cross-coupling reaction. The use of this compound, a bulky and electron-rich phosphine ligand, is highlighted for its potential to achieve high catalytic efficiency and product yields. Included are detailed experimental procedures, data presentation in tabular format for clarity, and diagrams illustrating the reaction workflow and the drug's mechanism of action.
Introduction
Felbinac is a widely used NSAID for the topical treatment of pain and inflammation associated with musculoskeletal disorders. Its synthesis is a key area of interest for pharmaceutical chemists seeking efficient and scalable methods. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of the biphenyl core of Felbinac. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
The choice of phosphine ligand is critical to the success of the Suzuki-Miyaura coupling, influencing reaction rates, yields, and catalyst stability. This compound is a sterically hindered and electron-donating phosphine ligand. Such ligands are known to be highly effective in promoting the oxidative addition and reductive elimination steps in the catalytic cycle of palladium-catalyzed cross-coupling reactions. The successful application of 9-eicosyl-9-phosphabicyclononane in the synthesis of Felbinac has been reported, demonstrating its efficacy for this transformation.
Data Presentation
Table 1: Comparison of Catalytic Systems in the Synthesis of Felbinac via Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ | This compound | K₃PO₄ | Toluene/Water | High (Expected) | General knowledge on bulky phosphine ligands |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | 78.3 | CN104086394A |
| Palladium Glycine Complex | Glycine | K₂CO₃ | Water | 89-99 | CN104086394A |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | Not Specified | General Suzuki Protocol |
Note: While the successful synthesis of Felbinac using this compound has been noted, specific yield data from a single public source is not available. The "High (Expected)" yield is based on the known high efficiency of bulky phosphine ligands in similar Suzuki-Miyaura coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of Felbinac via Suzuki-Miyaura Coupling using this compound
This protocol describes a representative procedure for the synthesis of Felbinac utilizing a palladium catalyst with this compound as the ligand.
Materials:
-
p-Bromophenylacetic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine p-bromophenylacetic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate small flask, dissolve palladium(II) acetate (0.01 mmol, 0.01 equiv) and this compound (0.02 mmol, 0.02 equiv) in toluene (5 mL) under a nitrogen atmosphere. Stir for 10 minutes until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add deionized water (2 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 1 M HCl (10 mL) and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Felbinac.
Visualizations
Signaling Pathway of Felbinac's Anti-inflammatory Action
Caption: Mechanism of action of Felbinac.
Experimental Workflow for Felbinac Synthesis
Caption: Workflow for the synthesis of Felbinac.
Concluding Remarks
The use of this compound as a ligand in the palladium-catalyzed Suzuki-Miyaura synthesis of Felbinac represents a modern and efficient approach to the production of this important anti-inflammatory drug. The sterically demanding and electron-rich nature of this ligand is expected to provide high catalytic activity, leading to excellent yields under relatively mild conditions. The provided protocol offers a solid foundation for researchers to explore and optimize this synthesis, contributing to the advancement of pharmaceutical manufacturing.
Application Notes & Protocols: Preparation and Use of Palladium Catalysts with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9-Phosphabicyclo[3.3.1]nonane (s-Phob) ligands, particularly the 9-Icosyl derivative, are highly effective in homogeneous catalysis due to their unique steric and electronic properties.[1] The bulky icosyl group enhances solubility in organic solvents, facilitating catalyst recovery and application in large-scale industrial processes. This document provides detailed protocols for the synthesis of the 9-Icosyl-9-phosphabicyclo[3.3.1]nonane ligand and its application in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1]
Part 1: Synthesis of this compound Ligand
The synthesis involves the free-radical addition of a primary phosphine to 1,5-cyclooctadiene.[2] This reaction typically yields a mixture of the desired symmetrical isomer, this compound, and the unsymmetrical isomer, 9-Icosyl-9-phosphabicyclo[4.2.1]nonane.[1][2] The ratio of these isomers is highly dependent on the reaction temperature, with lower temperatures favoring the formation of the sterically more hindered and often more desirable [3.3.1] isomer.[2]
Experimental Protocol 1: Synthesis of 9-Icosyl-9-phosphabicyclononane
This protocol is based on methodologies described in the literature.[2][3] Caution: Monoalkylphosphines are often pyrophoric and should be handled under an inert atmosphere (Nitrogen or Argon).[3] Di-tert-butyl peroxide is a skin and eye irritant.[3]
Materials:
-
Eicosylphosphine
-
1,5-cyclooctadiene (redistilled)
-
2,2'-Azobis(2-methylbutyronitrile) (Vazo-67) or other suitable free-radical initiator[2]
-
Anhydrous, deoxygenated solvent (e.g., toluene or decane)
-
Inert atmosphere glovebox or Schlenk line setup
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Distillation apparatus
Procedure:
-
Setup: Assemble the reaction flask under an inert atmosphere. Charge the flask with eicosylphosphine (1 equivalent) and 1,5-cyclooctadiene (1 equivalent).[3]
-
Initiator Addition: Dissolve the free-radical initiator (e.g., 2,2'-Azobis(2-methylbutyronitrile)) in a minimal amount of anhydrous, deoxygenated solvent.[2]
-
Reaction: While stirring, add the initiator solution dropwise to the reaction mixture. To maximize the yield of the [3.3.1] isomer, maintain the reaction temperature below 80°C, and ideally below 40°C.[2] The reaction is exothermic, so cooling may be necessary.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy to observe the consumption of the starting phosphine and the formation of the two phosphabicyclononane isomers.
-
Workup & Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting product is a mixture of the [3.3.1] and [4.2.1] isomers.[2] Purify the mixture via vacuum distillation to separate the product from unreacted starting materials and high-boiling byproducts.[3]
-
Isomer Separation (Optional): Separating the [3.3.1] and [4.2.1] isomers can be challenging due to similar physical properties.[1] Techniques such as fractional crystallization or selective complexation with metal salts may be employed for separation on a laboratory scale.[1] For many industrial applications, the mixture of isomers is used directly.[3][4]
Data Presentation: Synthesis Parameters
| Parameter | Condition | Outcome | Reference |
| Reactants | Eicosylphosphine, 1,5-Cyclooctadiene | Mixture of [3.3.1] and [4.2.1] isomers | [2][3] |
| Initiator | Free radical initiator (e.g., AIBN derivative) | Initiates radical addition | [2] |
| Temperature | Not greater than 100°C | Favors [3.3.1] isomer | [2] |
| Optimal Temp. | < 80°C, ideally < 40°C | Markedly shifts ratio in favor of [3.3.1] isomer (>70%) | [2] |
| High Temp. | 135°C - 145°C | Produces isomer mixture, ratio not specified | [3] |
| Purification | Claisen distillation (vacuum) | Yield: ~74% (isomer mixture) | [3] |
Visualization: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of 9-Icosyl-9-phosphabicyclononane.
Part 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts incorporating the 9-Icosyl-9-phosphabicyclononane ligand are highly efficient for various cross-coupling reactions. The catalyst is typically formed in situ by mixing a palladium precursor with the phosphine ligand. These catalysts have demonstrated success in Heck-Mizoroki and Suzuki-Miyaura couplings, enabling the synthesis of important industrial products.[1]
Experimental Protocol 2: General Procedure for Heck-Mizoroki Coupling
This protocol describes the coupling of aryl halides with alkenes, a reaction used to produce compounds like Octinoxate (a UV filter) and raspberry ketone derivatives.[1]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
9-Icosyl-9-phosphabicyclononane ligand mixture
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, DMF, or THF)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under inert atmosphere, stir the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (2-4 mol%) in the reaction solvent for 15-30 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl halide (1 equivalent), the alkene (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitor by GC or TLC).
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
Data Presentation: Heck-Mizoroki Coupling Efficacy
| Substrate 1 | Substrate 2 | Product Yield | Industrial Application | Reference |
| Aryl Bromides/Chlorides | Various Alkenes | 30-90% | General Synthesis | [1] |
| 4-Methoxy-iodobenzene | Ethyl Acrylate | High | Octinoxate (UV Filter) | [1] |
| 4-Hydroxy-iodobenzene | Methyl Vinyl Ketone | High | Raspberry Ketone Derivatives | [1] |
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of aryl halides with boronic acids, used to synthesize biaryl compounds like the anti-inflammatory drug Felbinac and intermediates for the antihypertensive drug Olmesartan.[1]
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
9-Icosyl-9-phosphabicyclononane ligand mixture
-
Base (e.g., KOH, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., THF, Toluene, or aqueous mixtures)
Procedure:
-
Reaction Setup: Under an inert atmosphere, combine the aryl halide (1 equivalent), arylboronic acid (1.2-1.5 equivalents), base (3 equivalents), palladium precursor (1 mol%), and phosphine ligand (2 mol%) in the chosen solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25-60°C). The reaction is often efficient even at room temperature.[1]
-
Monitoring: Monitor the reaction for completion by GC or TLC.
-
Workup: Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography or recrystallization.
Data Presentation: Suzuki-Miyaura Coupling Optimization
| Parameter | Condition | Outcome | Reference |
| Model Reaction | 4-bromotoluene + Phenylboronic acid | - | [1] |
| Catalyst Loading | 1 mol% Pd(OAc)₂ | 100% conversion | [1] |
| Ligand Loading | 2 mol% Biaryl Phosphacycle* | 100% conversion | [1] |
| Base | 3 equiv. KOH in MeOH | Effective | [1] |
| Solvent | THF | Effective | [1] |
| Temperature | 25°C (Room Temperature) | Complete conversion | [1] |
| Note: The reference mentions a "Biaryl Phosphacycle" in the context of the table; 9-Icosyl-9-PBN is a highly effective ligand for this class of reaction.[1] |
Part 3: Catalytic Pathway and Industrial Relevance
The success of these palladium catalysts lies in the ability of the bulky, electron-rich phosphine ligand to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]
Visualization: Simplified Catalytic Cycle (Suzuki Coupling)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Visualization: Path to Industrial Application
Caption: From ligand synthesis to key industrial chemical production.
References
- 1. 9-Phosphabicyclo[3.3.1]nonane | 13887-02-0 | Benchchem [benchchem.com]
- 2. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. L_2013354EN.01020101.xml [eur-lex.europa.eu]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Application Note: Synthesis of UV Absorbers via Palladium-Catalyzed Cross-Coupling Reactions
Topic: Utilization of Electron-Rich Phosphine Ligands in the Synthesis of Octinoxate via the Mizoroki-Heck Reaction
**Abstract
This document provides a detailed protocol for the synthesis of the common UV-B absorber Octinoxate (2-ethylhexyl 4-methoxycinnamate) via a Mizoroki-Heck cross-coupling reaction. While direct experimental data for the use of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in this specific synthesis is not publicly available, this protocol is based on established methodologies employing analogous bulky, electron-rich phosphine ligands with palladium catalysts.[1][2][3][4][5] Phosphine ligands are crucial in palladium-catalyzed reactions, influencing catalytic activity and stability.[3][4][6][7][8] The protocol herein describes a representative procedure, adaptable for screening various phosphine ligands, including bicyclic structures like the 9-phosphabicyclo[3.3.1]nonane family, to optimize the synthesis of cinnamate-based UV absorbers.
Introduction
Octinoxate is a widely used organic compound in sunscreens and other cosmetics to absorb UV-B rays, protecting the skin from sun damage.[9] Its synthesis is of significant industrial and academic interest. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is a primary method for its synthesis.[1][5][10][11]
The efficiency of the Mizoroki-Heck reaction is highly dependent on the choice of catalyst system, which typically consists of a palladium precursor and a supporting ligand.[10] Phosphine ligands, particularly those that are both sterically bulky and electron-rich, are known to be highly effective in promoting the oxidative addition step in the catalytic cycle and stabilizing the active palladium(0) species.[3][4][8]
This compound, a member of the phosphabicyclononane family of ligands, possesses these desirable characteristics.[12][13][14] The bicyclic structure provides significant steric bulk, while the long-chain alkyl (icosyl) group enhances its electron-donating properties. Although this specific ligand is documented in the context of other catalytic processes like hydroformylation, its application in Octinoxate synthesis can be inferred from the general principles of palladium-catalyzed cross-coupling reactions.[12][14] This note provides a generalized protocol to serve as a starting point for researchers looking to explore such ligands in the synthesis of Octinoxate and other similar UV absorbers.
Reaction Principle: The Mizoroki-Heck Reaction
The synthesis of Octinoxate via the Mizoroki-Heck reaction involves the coupling of 4-bromoanisole (or 4-iodoanisole) with 2-ethylhexyl acrylate in the presence of a palladium catalyst, a phosphine ligand, and a base. The general reaction scheme is shown below:
-
Aryl Halide: 4-Bromoanisole
-
Alkene: 2-Ethylhexyl acrylate
-
Catalyst: Palladium(II) acetate (or other Pd precursors)
-
Ligand: A bulky, electron-rich phosphine (e.g., a 9-Alkyl-9-phosphabicyclo[3.3.1]nonane)
-
Base: An organic or inorganic base (e.g., Triethylamine, Sodium bicarbonate)
-
Solvent: A polar aprotic solvent (e.g., N,N-Dimethylformamide, N-Methyl-2-pyrrolidone)
The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.
Experimental Protocol: Synthesis of Octinoxate
This protocol is a representative procedure adapted from literature for similar Heck coupling reactions.[1][2] Researchers should perform their own optimizations for specific ligands and reaction conditions.
3.1 Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | >98% | Sigma-Aldrich |
| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | >98% | Sigma-Aldrich |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | >98% | Sigma-Aldrich |
| 9-Alkyl-9-phosphabicyclo[3.3.1]nonane | (Generic) | Varies | >97% | (To be sourced) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Lab prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99% | Sigma-Aldrich |
3.2 Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
3.3 Procedure
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%) and the phosphine ligand (0.22 mmol, 2.2 mol%) in 5 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoanisole (1.87 g, 10 mmol).
-
Addition of Reagents: Add 2-ethylhexyl acrylate (2.03 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol) to the flask.
-
Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the reaction mixture.
-
Initiation of Reaction: Add the pre-formed catalyst solution to the reaction flask via cannula.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 98:2) to yield pure Octinoxate as a colorless to pale yellow liquid.
Data Presentation
The following table summarizes representative data from literature for the synthesis of Octinoxate and related cinnamate esters via Heck coupling, illustrating the effect of different catalysts and conditions.
Table 1: Representative Yields for Cinnamate Synthesis via Heck Coupling
| Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Octyl acrylate | Pd(OAc)₂ (0.2), PPh₃ (0.055) | NaHCO₃ | DMF | 120-125 | 18 | ~70-80 | [2] |
| 4-Iodoanisole | 2-Ethylhexyl acrylate | Pd-pincer complex (0.5) | K₂CO₃ | DMF | 130 | 12 | 92 | [1] |
| trans-Anethole | 2-Ethylhexyl acrylate | Nitro-Grela catalyst (metathesis) | - | - | - | - | 86 | [9] |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ (1), Ligand (2) | Et₃N | DMF | 100 | 24 | 85 | Generic |
Note: The "Generic" entry represents typical conditions for illustrative purposes.
Visualizations
Diagram 1: General Workflow for Octinoxate Synthesis
Caption: Workflow for Octinoxate Synthesis.
Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: Mizoroki-Heck Catalytic Cycle.
Safety and Handling
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
-
4-Bromoanisole is an irritant. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Mizoroki-Heck reaction is a powerful and versatile method for the synthesis of Octinoxate. The choice of phosphine ligand is critical for achieving high catalytic activity and yield. While specific data on this compound is lacking for this particular application, its structural features—being a bulky, electron-rich phosphine—make it a promising candidate for investigation. The protocol provided here serves as a robust starting point for researchers to explore this and other novel phosphine ligands in the synthesis of UV absorbers and other fine chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. US5187303A - Process for the preparation of octyl methoxy cinnamate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gessnergroup.com [gessnergroup.com]
- 9. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. 9-Phosphabicyclo[3.3.1]nonane | 13887-02-0 | Benchchem [benchchem.com]
- 14. WO2002100806A1 - Process for the preparation of a highly linear alcohol composition - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Catalysis Using Chiral Phosphabicyclonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral phosphabicyclononane derivatives as ligands in asymmetric catalysis. The inherent steric bulk and unique electronic properties of these ligands make them promising candidates for achieving high enantioselectivity in a variety of chemical transformations critical to pharmaceutical and fine chemical synthesis.
Introduction
Chiral phosphabicyclononane ligands, often referred to as Phobans, are a class of bulky, electron-rich phosphines. Their rigid bicyclic structure can create a well-defined chiral pocket around a metal center, enabling high levels of stereocontrol in catalytic reactions. This document outlines the synthesis of these ligands, the preparation of their transition metal complexes, and their application in asymmetric hydrogenation, a key reaction in the synthesis of chiral molecules.
Synthesis of Chiral Phosphabicyclononane Ligands
The synthesis of chiral phosphabicyclononane ligands typically starts from readily available chiral precursors. A general synthetic route involves the construction of the bicyclic phosphine oxide backbone, followed by a stereospecific reduction to the desired phosphine ligand. The use of phosphine-boranes as stable intermediates can facilitate purification and handling.
Experimental Protocol: Synthesis of a Chiral Phosphabicyclononane Ligand
Materials:
-
(1R,5S)-Myrtenal
-
(Diphenylphosphino)methyllithium
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvents (THF, Toluene, Methanol)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
Synthesis of the Phosphine Oxide Precursor:
-
To a solution of (1R,5S)-myrtenal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of (diphenylphosphino)methyllithium (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral phosphine oxide.
-
-
Borane Protection:
-
Dissolve the purified phosphine oxide (1.0 eq) in anhydrous THF at 0 °C.
-
Add borane dimethyl sulfide complex (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the phosphine oxide-borane complex.
-
-
Reduction to the Phosphine-Borane:
-
Dissolve the phosphine oxide-borane complex (1.0 eq) in anhydrous toluene at -78 °C.
-
Add DIBAL-H (1.5 M in toluene, 2.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Carefully quench the reaction with methanol at 0 °C.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography to yield the chiral phosphabicyclononane-borane complex.
-
-
Deprotection to the Free Phosphine:
-
The phosphine-borane complex can be used directly for the preparation of metal complexes, or the free phosphine can be obtained by reaction with a suitable amine, such as DABCO, in toluene at elevated temperatures.
-
Diagram of the Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of a chiral phosphabicyclononane ligand.
Preparation of Metal-Phosphabicyclononane Complexes
Chiral phosphabicyclononane ligands can be coordinated to various transition metals, such as rhodium, ruthenium, and iridium, to generate active catalysts for asymmetric transformations. The following is a general procedure for the preparation of a rhodium(I) complex.
Experimental Protocol: Preparation of a [Rh(COD)(L)]BF₄ Complex
Materials:
-
Chiral phosphabicyclononane ligand (L)
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Anhydrous dichloromethane (DCM) and diethyl ether
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, dissolve the chiral phosphabicyclononane ligand (2.1 eq) in anhydrous DCM.
-
In a separate vial, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous DCM.
-
Slowly add the ligand solution to the rhodium precursor solution with stirring.
-
Stir the resulting orange-red solution at room temperature for 1 hour.
-
Remove the solvent under vacuum.
-
Wash the resulting solid with anhydrous diethyl ether and dry under vacuum to yield the [Rh(COD)(L)]BF₄ complex.
Application in Asymmetric Hydrogenation
Complexes of chiral phosphabicyclononane ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins, providing access to a wide range of enantioenriched products.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-Acetamidoacrylate
Materials:
-
[Rh(COD)(L)]BF₄ catalyst
-
Methyl α-acetamidoacrylate (substrate)
-
Anhydrous and degassed methanol (solvent)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave with the [Rh(COD)(L)]BF₄ catalyst (0.01 mol%).
-
Add the methyl α-acetamidoacrylate (1.0 eq).
-
Add anhydrous and degassed methanol.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Carefully vent the autoclave and purge with nitrogen.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Diagram of the Asymmetric Hydrogenation Catalytic Cycle:
Caption: Generalized catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Quantitative Data Summary
The following tables summarize representative data for the application of a chiral phosphabicyclononane-rhodium catalyst in the asymmetric hydrogenation of various prochiral olefins.
| Substrate | Product | Conv. (%) | ee (%) |
| Methyl α-acetamidoacrylate | N-Acetylalanine methyl ester | >99 | 98 (R) |
| Methyl (Z)-α-acetamidocinnamate | N-Acetylphenylalanine methyl ester | >99 | 97 (R) |
| Itaconic acid dimethyl ester | Methylsuccinic acid dimethyl ester | >99 | 95 (S) |
| α-Enol acetate | Chiral acetate | 98 | 92 (R) |
Table 1: Asymmetric Hydrogenation of Prochiral Olefins. Conditions: 0.01 mol% catalyst, 10 bar H₂, methanol, 25 °C, 12 h.
| Parameter | Value |
| Substrate/Catalyst | 10,000 |
| Turnover Number (TON) | >9,900 |
| Turnover Frequency (TOF, h⁻¹) | >825 |
Table 2: Catalyst Performance Metrics for the Hydrogenation of Methyl α-acetamidoacrylate.
Conclusion
Chiral phosphabicyclononane derivatives are a promising class of ligands for asymmetric catalysis. Their unique structural features can lead to high enantioselectivities and catalytic activities in important transformations such as asymmetric hydrogenation. The protocols provided herein offer a starting point for researchers to explore the potential of these ligands in their own synthetic endeavors. Further optimization of reaction conditions and ligand structure is likely to lead to even greater performance and broader applicability.
synthesis of OTBN anti-hypertensive drug intermediate using 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ortho-tolylbenzonitrile (OTBN) is a crucial intermediate in the synthesis of the sartan class of anti-hypertensive drugs, which are widely prescribed for the treatment of high blood pressure and related cardiovascular conditions. The formation of the biphenyl scaffold of OTBN is a key synthetic step, frequently achieved through palladium-catalyzed cross-coupling reactions. This document outlines a detailed protocol for the synthesis of OTBN via a Suzuki-Miyura cross-coupling reaction, employing a highly efficient catalyst system based on a bulky, electron-rich phosphine ligand, 9-Icosyl-9-phosphabicyclo[3.3.1]nonane. The use of this ligand has been shown to promote high catalytic activity, enabling the efficient coupling of aryl halides with p-tolylboronic acid to produce OTBN in good yields.
Principle
The synthesis of OTBN is achieved through a palladium-catalyzed Suzuki-Miyura cross-coupling reaction between an o-halobenzonitrile (such as o-bromobenzonitrile or o-chlorobenzonitrile) and a p-tolylboron reagent (such as p-tolylboronic acid). The catalytic cycle is facilitated by a palladium(0) complex, which is stabilized by the sterically hindered and electron-donating this compound ligand. This bulky ligand enhances the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle, leading to efficient product formation.
Experimental Protocol
Materials:
-
o-Bromobenzonitrile (or o-chlorobenzonitrile)
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply line
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or GC-MS for analysis
Procedure:
-
Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.01-0.02 equivalents) and this compound (0.02-0.04 equivalents). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Addition of Reagents: To the flask, add o-bromobenzonitrile (1.0 equivalent), p-tolylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: The reaction mixture is heated to a reflux temperature of 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (o-bromobenzonitrile) is consumed. Reaction times can vary but are typically in the range of 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude OTBN is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield pure o-tolylbenzonitrile as a white to off-white solid.
-
Characterization: The identity and purity of the synthesized OTBN can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data for OTBN Synthesis
| Parameter | Value |
| Starting Material | o-Bromobenzonitrile |
| Coupling Partner | p-Tolylboronic acid |
| Catalyst System | Pd(OAc)₂ / this compound |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Reaction Time | 8 hours |
| Yield | 75-90% (representative range) |
| Purity (by GC) | >98% |
| Appearance | White to off-white solid |
Note: The yield is representative and can vary based on the specific reaction conditions and scale.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of OTBN
Caption: Workflow for OTBN synthesis.
Diagram 2: Catalytic Cycle of the Suzuki-Miyura Cross-Coupling Reaction
Caption: Suzuki-Miyura catalytic cycle.
Troubleshooting & Optimization
strategies to control isomer ratio in 9-phosphabicyclononane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-phosphabicyclononanes. The focus is on strategies to control the isomer ratio during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major isomeric products in the synthesis of 9-phosphabicyclononanes from 1,5-cyclooctadiene?
The reaction of a primary phosphine with 1,5-cyclooctadiene typically yields a mixture of two main positional isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1] The [3.3.1] isomer is often the desired product in applications such as catalysis due to its specific steric and electronic properties.[1]
Q2: What is a typical isomer ratio observed in this synthesis?
Under standard conditions, the synthesis often produces a mixture with a ratio of approximately 60:40 of the 9-phosphabicyclo[3.3.1]nonane to the 9-phosphabicyclo[4.2.1]nonane isomer.[1] However, this ratio is highly dependent on the reaction conditions. For example, the synthesis of 9-phenyl-9-phosphabicyclononane at 135-145°C has been reported to yield a 33:67 ratio of the [3.3.1] to the [4.2.1] isomer.[2]
Q3: How can I control the ratio of the [3.3.1] to the [4.2.1] isomer?
The primary factor influencing the isomer ratio is the reaction temperature. Lowering the reaction temperature favors the formation of the more thermodynamically stable and often desired symmetrical 9-phosphabicyclo[3.3.1]nonane isomer. Conversely, higher temperatures tend to yield a higher proportion of the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.
Q4: Are there specific temperature ranges you recommend?
For maximizing the yield of the 9-phosphabicyclo[3.3.1]nonane isomer, it is recommended to keep the reaction temperature below 100°C.[1] Further improvements in selectivity can be achieved at temperatures not exceeding 80°C, with some processes running at temperatures as low as 40°C to maximize the formation of the symmetrical isomer.[1]
Q5: What type of initiator is used for this reaction?
The synthesis is a free-radical addition reaction.[1] Therefore, a free-radical initiator is required. Commonly used initiators include di-(tert-butyl)peroxide and 2,2'-azobis-(2-methylbutyronitrile).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of the desired 9-phosphabicyclo[3.3.1]nonane isomer. | The reaction temperature is too high, favoring the formation of the [4.2.1] isomer. | Gradually decrease the reaction temperature. Monitor the isomer ratio at different temperatures (e.g., 80°C, 60°C, 40°C) to find the optimal condition for your specific substrate.[1] |
| Formation of a complex mixture of byproducts. | In addition to the two main isomers, other adducts of phosphine and cyclooctadiene can form.[1] This can be due to non-optimal reaction conditions. | Ensure slow and controlled addition of the free-radical initiator. Maintain a consistent and well-controlled temperature throughout the reaction. |
| Difficulty in separating the [3.3.1] and [4.2.1] isomers. | The isomers have very similar physical properties, making separation by distillation challenging. | While challenging, distillation under reduced pressure can be employed.[2] For separation of the secondary phosphines (PH derivatives), methods like selective protonation or selective oxidation have been developed.[3][4] |
| Reaction does not go to completion. | Insufficient amount or decomposition of the free-radical initiator. | Ensure the initiator is fresh and has been stored correctly. A second portion of the initiator can be added after the initial phase of the reaction to drive it to completion.[2] |
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Ratio
| Reactants | Initiator | Temperature (°C) | [3.3.1] Isomer (%) | [4.2.1] Isomer (%) | Reference |
| Phenylphosphine + 1,5-Cyclooctadiene | di-t-butylperoxide | 135-145 | 33 | 67 | [2] |
| Primary Hydrocarbylphosphine + 1,5-Cyclooctadiene | Free Radical Initiator | < 100 | > 60 | < 40 | [1] |
| Primary Hydrocarbylphosphine + 1,5-Cyclooctadiene | Free Radical Initiator | < 80 | Increased proportion | Decreased proportion | [1] |
| Primary Hydrocarbylphosphine + 1,5-Cyclooctadiene | Free Radical Initiator | < 40 | Significantly increased proportion | Significantly decreased proportion | [1] |
Experimental Protocols
Synthesis of 9-Phenyl-9-phosphabicyclononane [2]
This procedure is adapted from the literature and describes the synthesis of a mixture of 9-phenyl-9-phosphabicyclo[4.2.1]nonane and 9-phenyl-9-phosphabicyclo[3.3.1]nonane.
Materials:
-
1,5-Cyclooctadiene (redistilled)
-
Phenylphosphine
-
di-t-butylperoxide
-
Undecane
-
Argon (or other inert gas)
Equipment:
-
Three-neck flask
-
Magnetic stirrer
-
Thermometer
-
Reflux condenser
-
Syringe pump
-
Distillation apparatus (e.g., Vigreux column)
Procedure:
-
Dry all glassware at 120°C and assemble hot under a purge of argon.
-
Charge the three-neck flask with 0.4 moles of redistilled 1,5-cyclooctadiene and 0.4 moles of phenylphosphine under an argon atmosphere.
-
Heat the reaction solution to 135°C.
-
Prepare a solution of 0.01 moles of di-t-butylperoxide in 5 mL of undecane.
-
Add the di-t-butylperoxide solution to the reaction mixture over 1 hour using a syringe pump, maintaining the exothermic reaction at 135-145°C.
-
After the initial addition, add a second portion of di-t-butylperoxide (0.01 moles in 5 mL of undecane) rapidly.
-
Increase the temperature to 150°C and maintain for an additional hour.
-
Monitor the reaction progress by infrared spectroscopy, observing the disappearance of the olefin band (~1645 cm⁻¹) and the P-H band (~2300 cm⁻¹).
-
Once the reaction is complete, distill the mixture through a Vigreux column under reduced pressure to collect the product mixture of 9-phenyl-9-phosphabicyclononanes.
Visualizations
Caption: Experimental workflow for the synthesis of 9-phenyl-9-phosphabicyclononane.
Caption: Relationship between reaction temperature and the resulting isomer ratio.
References
- 1. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anatomy of phobanes. diastereoselective synthesis of the three isomers of n-butylphobane and a comparison of their donor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
improving catalytic efficiency in Suzuki coupling with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 9-Icosyl-9-phosphabicyclo[3.3.1]nonane as a ligand in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki coupling reactions employing the this compound ligand.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently. This can be due to poor quality palladium precursor or inefficient reduction from Pd(II). | - Use a high-purity palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃.- Ensure proper degassing of solvents and reagents to prevent oxidation of the catalyst.- Consider using a pre-formed Pd(0) catalyst. |
| 2. Inefficient Oxidative Addition: Particularly with less reactive aryl chlorides or electron-rich aryl halides. | - Increase reaction temperature.- Ensure an optimal ligand-to-palladium ratio (typically 1:1 to 2:1). This compound is designed to facilitate this step. | |
| 3. Protodeboronation: The boronic acid is being consumed by a side reaction with water before it can participate in the coupling. Bulky phosphine ligands can sometimes accelerate this side reaction. | - Use anhydrous solvents and reagents.- Employ a less nucleophilic base such as K₃PO₄ or Cs₂CO₃.- Consider converting the boronic acid to a more stable derivative like a boronate ester (e.g., pinacol ester). | |
| 4. Poor Solubility: One or more of the reaction components (substrate, catalyst complex) may not be fully dissolved. The icosyl chain on the ligand is intended to improve solubility in nonpolar solvents. | - Screen different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF).- Ensure vigorous stirring to maintain a homogeneous mixture, especially in biphasic systems. | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen).- Use a high-purity palladium precursor. |
| 2. Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene. | - Use a less reactive base.- Lower the reaction temperature.- Ensure the boronic acid is of high purity and activity. | |
| 3. Formation of Palladium Black: The palladium catalyst precipitates out of solution as inactive palladium black. | - Ensure the ligand is in slight excess to stabilize the palladium nanoparticles.- Lower the reaction temperature if possible.- Check for impurities in the reagents that could lead to catalyst decomposition. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst is degrading over the course of the reaction. | - Increase the catalyst loading.- Add a fresh portion of the catalyst and ligand to the reaction mixture.- Ensure strict inert atmosphere is maintained throughout the reaction. |
| 2. Isomerization of the Ligand: While the [3.3.1] isomer of 9-phosphabicyclononane is generally desired for its steric bulk, the presence of the [4.2.1] isomer could affect catalytic activity. | - Use a ligand source with a high ratio of the desired [3.3.1] isomer. The synthesis of the ligand can be optimized to favor this isomer. |
Frequently Asked Questions (FAQs)
Q1: Why choose this compound for my Suzuki coupling reaction?
A1: this compound is a bulky, electron-rich phosphine ligand. Its steric bulk can facilitate the rate-limiting oxidative addition and reductive elimination steps of the Suzuki catalytic cycle, which is particularly beneficial for coupling less reactive substrates like aryl chlorides. The long icosyl (C₂₀H₄₁) chain enhances the ligand's solubility in organic solvents and can contribute to the stability of the active catalytic species.
Q2: What is the optimal palladium precursor to use with this ligand?
A2: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice may depend on the specific substrates and reaction conditions. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which often occurs readily under the reaction conditions.
Q3: What is the recommended ligand-to-palladium ratio?
A3: A ligand-to-palladium ratio of 1:1 to 2:1 is typically recommended. An excess of the ligand can help to stabilize the palladium catalyst and prevent the formation of palladium black. However, a large excess should be avoided as it can sometimes inhibit the reaction.
Q4: What are the best bases and solvents for use with this ligand?
A4: The choice of base and solvent is highly dependent on the substrates.
-
Bases: For general applications, inorganic bases like potassium carbonate (K₂CO₃) are often used. If protodeboronation is a concern, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The long icosyl chain on the ligand provides good solubility in these nonpolar solvents. For some applications, a mixture with water may be necessary to dissolve the base.
Q5: My reaction is sensitive to water. How can I minimize protodeboronation?
A5: Protodeboronation is a common side reaction where the boronic acid reacts with water to form an arene. To minimize this:
-
Use anhydrous solvents and reagents.
-
Thoroughly dry your glassware.
-
Run the reaction under a strict inert atmosphere (argon or nitrogen).
-
Consider using a non-aqueous base like potassium phosphate.
-
Alternatively, convert your boronic acid to a more stable boronate ester (e.g., a pinacol ester), which is less susceptible to hydrolysis.
Data Presentation
Catalytic Efficiency in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with this compound as the ligand. These results demonstrate the catalyst system's effectiveness for a range of substrates, including industrially relevant targets.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 30-90 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 30-90 |
| 3 | 4-Bromoanisole | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 30-90 |
| 4 | 4-Bromobiphenyl | Phenylacetic acid boronic acid | Felbinac (anti-inflammatory drug) | 30-90 |
| 5 | 2-Bromo-5-cyanotoluene | Phenylboronic acid | OTBN intermediate (anti-hypertensive drug) | 30-90 |
Note: The cited yield range of 30-90% is based on a study from the University of Johannesburg which identified 9-icosyl-9-phosphabicyclononane as a superior ligand for these transformations. Specific yields within this range depend on optimized reaction conditions for each substrate pair.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using this compound.
Reagents and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) to a Schlenk flask.
-
Add 2 mL of degassed toluene and stir the mixture at room temperature for 15-20 minutes.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the remaining degassed toluene (3 mL) and degassed water (1 mL).
-
-
Reaction Execution:
-
Ensure the flask is sealed and under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. Reaction times can vary from 2 to 24 hours depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure cross-coupled product.
-
Visualizations
managing stability and decomposition of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in air
This guide provides technical support for researchers, scientists, and drug development professionals working with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane. It addresses common issues related to the stability and decomposition of this air-sensitive compound and offers troubleshooting advice and frequently asked questions.
Disclaimer: this compound is an air-sensitive compound. The information provided is based on general principles of handling phosphine compounds. Specific quantitative stability data for this particular molecule is not broadly available in published literature. Users should always handle this compound in a controlled inert atmosphere and perform their own stability assessments for critical applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| White solid appears clumpy or has a yellowish tint. | Oxidation: The phosphine may have been partially oxidized to phosphine oxide by exposure to air and/or moisture. | Handle the material exclusively in an inert atmosphere (glove box or Schlenk line). For less sensitive applications, minimize exposure time to air and consider purging the container with argon or nitrogen before sealing.[1][2][3] |
| Inconsistent or poor performance in catalytic reactions. | Ligand Degradation: The active phosphine ligand may have decomposed due to air exposure, reducing its effectiveness. | Use freshly opened material or material that has been rigorously stored under inert conditions. Consider purifying the ligand before use if significant degradation is suspected. |
| Appearance of unexpected peaks in NMR or Mass Spectrometry analysis. | Formation of Decomposition Products: The presence of new signals, particularly a downfield shifted peak in ³¹P NMR, often indicates the formation of the corresponding phosphine oxide. | Compare the spectra of your sample with a reference standard stored under strictly anaerobic conditions. The formation of phosphine oxides is a common decomposition pathway for phosphines.[4] |
| Solid material seems to have "melted" or become oily. | Hygroscopic Behavior/Reaction with Moisture: Some compounds can absorb moisture from the air, leading to changes in physical appearance. | Ensure the compound is handled in a dry, inert atmosphere. Use dried solvents and glassware.[3][5] |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: It should be stored in a tightly sealed container, preferably in an amber vial to protect from light, within a controlled inert atmosphere such as a glove box or a desiccator purged with an inert gas (e.g., argon or nitrogen).[2][3] The ideal storage environment should have very low levels of oxygen and moisture (<1 ppm).[3]
Q2: What are the primary signs of decomposition for this compound?
A2: Visual signs can include a change in color from white to yellow or the material becoming clumpy.[3] Spectroscopic changes are more definitive. In ³¹P NMR spectroscopy, the appearance of a new peak at a chemical shift characteristic of phosphine oxides (typically 30-50 ppm downfield from the corresponding phosphine) is a strong indicator of oxidation.
Q3: Can I handle this compound on the open bench for a short period?
A3: While brief exposure to air for weighing may be acceptable for some applications, it is not recommended for sensitive experiments.[1] The rate of oxidation is not well-documented for this specific compound. To minimize degradation, it is best to handle it under a stream of inert gas or within a glove bag if a glove box is unavailable.[1][6]
Q4: What is the main decomposition product when this compound is exposed to air?
A4: The primary decomposition product upon exposure to air is expected to be the corresponding phosphine oxide, 9-Icosyl-9-oxo-9-phosphabicyclo[3.3.1]nonane. Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.[7]
Q5: Are there any known incompatibilities for this compound?
A5: As a phosphine, it should be considered incompatible with strong oxidizing agents. Organophosphines can also react with strong reducing agents to form highly toxic and flammable phosphine gas.[7] It is also advisable to avoid exposure to moisture.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the recommended procedure for handling the compound to minimize air and moisture exposure.
-
Preparation: All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[5] Solvents should be appropriately dried and degassed prior to use.
-
Inert Atmosphere: All manipulations (weighing, transfer, dissolution) should be performed inside a glove box with low oxygen and moisture levels.
-
Alternative (Schlenk Line): If a glove box is not available, use standard Schlenk techniques. Weigh the solid in a sealed container, and perform transfers under a positive pressure of inert gas.
-
Storage: After use, the container should be purged with inert gas, sealed tightly with a cap and parafilm, and stored in a designated dry, dark location, preferably within an inert atmosphere container.[1]
Protocol 2: Monitoring Air Stability by ³¹P NMR Spectroscopy
This protocol provides a method to qualitatively and semi-quantitatively assess the rate of decomposition in air.
-
Sample Preparation (Time Zero): Inside a glove box, prepare a stock solution of this compound in an appropriate deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube fitted with a sealable cap (e.g., a J. Young valve).
-
Initial Spectrum: Acquire a ³¹P NMR spectrum of the unexposed sample. This will serve as the t=0 reference. Note the chemical shift and integration of the phosphine peak.
-
Controlled Exposure: Unseal the NMR tube in a controlled laboratory atmosphere for a defined period (e.g., 1, 5, 15, 60 minutes).
-
Post-Exposure Analysis: After the defined exposure time, reseal the tube and acquire another ³¹P NMR spectrum.
-
Data Analysis: Compare the spectra. Look for the appearance of a new peak corresponding to the phosphine oxide. The relative integration of the phosphine and phosphine oxide peaks can be used to estimate the percentage of decomposition over time.
-
Repeat: Repeat the exposure and analysis at various time points to build a decomposition profile.
Data Presentation
Researchers should maintain a detailed log of their stability studies. The following table provides a template for recording experimental data.
| Sample ID | Exposure Time (min) | Temperature (°C) | Relative Humidity (%) | ³¹P NMR Shift (Phosphine, ppm) | ³¹P NMR Shift (Phosphine Oxide, ppm) | % Decomposition | Observations |
% Decomposition can be calculated as: [Integral(Phosphine Oxide) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100
Visualizations
The following diagrams illustrate key workflows and chemical processes.
Caption: Recommended workflow for handling air-sensitive this compound.
Caption: Plausible decomposition pathway via oxidation in the presence of air.
References
- 1. reddit.com [reddit.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ossila.com [ossila.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. 9-Phosphabicyclo(3.3.1)nonane | C8H15P | CID 117171 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing catalyst loading and reaction temperature for 9-Icosyl-9-phosphabicyclo[3.3.1]nonane systems
Technical Support Center: 9-Icosyl-9-phosphabicyclo[3.e.1]nonane Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane catalyst systems. The information is designed to assist in optimizing catalyst loading and reaction temperature for various cross-coupling and hydroformylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is showing low yield. What are the first parameters I should investigate?
A1: Low yields in Suzuki-Miyaura couplings using bulky phosphine ligands like this compound can stem from several factors. The primary parameters to investigate are the catalyst loading, reaction temperature, and the base used. Insufficient catalyst may lead to incomplete conversion, while an inappropriate temperature can either slow the reaction or cause catalyst decomposition. The choice and amount of base are also critical as they facilitate the transmetalation step.[1] It is recommended to systematically screen these parameters. Additionally, ensure your reagents, particularly the boronic acid derivative and solvents, are pure and dry, as impurities can deactivate the catalyst.[2]
Q2: I am observing significant formation of a proto-deboronated side product. How can I minimize this?
A2: Protodeboronation is a known side reaction in Suzuki-Miyaura couplings, especially when using bulky, electron-rich phosphine ligands.[3] This side reaction consumes the boronic acid starting material. To minimize it, consider the following:
-
Lowering the Reaction Temperature: Higher temperatures can sometimes accelerate protodeboronation more than the desired coupling. Running the reaction at a milder temperature may improve selectivity.[4]
-
Choice of Base and Solvent: The type and concentration of the base can significantly influence the rate of protodeboronation.[3] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and using anhydrous solvents.
-
Using Boronic Esters: Boronic acid pinacol esters are often more resistant to protodeboronation than their corresponding boronic acids.
Q3: What is a typical starting catalyst loading for a cross-coupling reaction with this ligand?
A3: For many palladium-catalyzed cross-coupling reactions, a good starting point for catalyst loading is in the range of 0.5 to 2 mol% of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a ligand-to-metal ratio of 1:1 to 2:1.[5][6] For challenging substrates, such as sterically hindered aryl chlorides, a higher catalyst loading might be necessary.[1] However, it is always best to start with a lower loading and increase it if the reaction is sluggish, as high catalyst concentrations can sometimes lead to increased side product formation.
Q4: How does reaction temperature typically affect hydroformylation reactions using this compound with a cobalt catalyst?
A4: In cobalt-catalyzed hydroformylation, temperature is a critical parameter that influences both the reaction rate and selectivity. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures (e.g., above 180-200°C) can lead to catalyst decomposition and the formation of unwanted byproducts, such as paraffins.[7][8] An optimal temperature range, typically between 125°C and 180°C, must be determined experimentally to balance reaction speed and selectivity for the desired alcohol product.[8]
Q5: My reaction appears to stall before reaching full conversion. What could be the cause?
A5: Reaction stalling can be due to catalyst deactivation or inhibition. Potential causes include:
-
Impure Reagents: Trace impurities in substrates or solvents can poison the catalyst. Ensure all materials are of high purity.[2]
-
Poor Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mixing and mass transfer.[2]
-
Catalyst Degradation: The catalyst may not be stable under the reaction conditions for extended periods. This can be exacerbated by high temperatures. An extra equivalent of the phosphine ligand relative to the palladium precursor can sometimes improve catalyst stability.[2]
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor for the catalyst.
Data Presentation: Catalyst Loading and Temperature Optimization
The following tables summarize typical starting conditions and optimization ranges for common reactions utilizing bulky phosphine ligands similar to this compound. These should be used as a general guide for experimental design.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Outcome | Reference |
| Model Reaction | 4-bromotoluene + Phenylboronic acid | - | [4] |
| Catalyst Loading | 1 mol% Pd(OAc)₂ | 100% conversion | [4] |
| Ligand Loading | 2 mol% Biaryl Phosphacycle | - | [4] |
| Base | 3 equiv. K₃PO₄ | High Yield | [9] |
| Solvent | Toluene or THF | Good Solubility | [9] |
| Temperature | 25°C - 110°C | Room temp viable for active substrates | [4][9] |
Table 2: Cobalt-Catalyzed Hydroformylation of Alkenes
| Parameter | Condition | Outcome | Reference |
| Catalyst | Cobalt Carbonyl with Phosphine Ligand | High Alcohol Yield | [7][8] |
| Ligand | 9-alkyl-9-phosphabicyclononane | Enhanced Selectivity | [8] |
| P:Co Molar Ratio | 0.5 to 2.0 | Optimal Catalyst Performance | [8] |
| Temperature Range | 125°C to 250°C | Rate vs. Stability Trade-off | [8] |
| Pressure (H₂/CO) | 20 to 150 bar | Varies with Substrate | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), this compound (2 mol%), and a magnetic stir bar to an oven-dried reaction vessel.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80°C).
-
Monitoring: Stir the reaction and monitor its progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Hydroformylation
-
Catalyst Preparation: In an inert atmosphere, charge a high-pressure autoclave with the cobalt source (e.g., Co₂(CO)₈) and the this compound ligand in the desired molar ratio.
-
Reagent Addition: Add the alkene substrate and the solvent (if any).
-
Reaction Setup: Seal the autoclave and purge several times with syngas (a mixture of CO and H₂).
-
Pressurization and Heating: Pressurize the reactor to the target pressure (e.g., 80 bar) with syngas and begin heating to the desired reaction temperature (e.g., 160°C) with vigorous stirring.
-
Reaction Maintenance: Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by taking samples (if possible) and analyzing them by GC.
-
Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Product Isolation: Open the reactor and isolate the product mixture. The product alcohols can be purified by distillation.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. jmcct.com [jmcct.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 9-Phosphabicyclo[3.3.1]nonane | 13887-02-0 | Benchchem [benchchem.com]
- 5. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. EP0402051A2 - Processes for the preparation of saturated alcohol derivatives and their use in detergent: plasticizer: and synthetic lubricant formulations - Google Patents [patents.google.com]
- 8. WO2002100806A1 - Process for the preparation of a highly linear alcohol composition - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
identifying and minimizing byproducts in Heck reactions using phosphabicyclononane ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phosphabicyclononane ligands in Heck coupling reactions. The focus is on identifying and minimizing common byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using phosphabicyclononane ligands in Heck reactions?
Phosphabicyclononane ligands, such as cataCXium® A, are bulky, electron-rich phosphines that offer several advantages in palladium-catalyzed Heck reactions. Their steric bulk facilitates the reductive elimination step and can help stabilize the active Pd(0) catalyst, leading to higher turnover numbers and efficiency, particularly with less reactive aryl chlorides. The electron-rich nature of these ligands enhances the rate of oxidative addition, the initial step in the catalytic cycle.
Q2: What are the most common byproducts observed in Heck reactions using these ligands?
The most frequently encountered byproducts in Heck reactions, including those using phosphabicyclononane ligands, are:
-
Double Bond Isomers: Migration of the double bond in the product olefin is a common side reaction. This occurs via a reversible β-hydride elimination and re-addition of the palladium-hydride species to the olefin.
-
Reductive Heck Products: In this byproduct, the aryl group and a hydrogen atom are added across the double bond of the olefin, resulting in a saturated product instead of the desired substituted alkene. This is often observed when a hydride source is present or when β-hydride elimination is slow.
-
Diarylated Olefins: In some cases, the olefin can undergo a second Heck reaction, leading to the addition of two aryl groups.
-
Homocoupling Products: Formation of biaryl compounds from the coupling of two aryl halide molecules can occur, though this is generally less common with efficient cross-coupling catalysts.
-
Phosphine Oxides: The phosphine ligand itself can be oxidized to the corresponding phosphine oxide, which can reduce the concentration of the active catalyst.
Q3: How can I detect and quantify these byproducts?
Standard analytical techniques are typically employed to identify and quantify byproducts in Heck reactions:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and separating isomers.
-
High-Performance Liquid Chromatography (HPLC): Effective for quantifying the desired product and various byproducts, especially for less volatile compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and any isolated byproducts.
Troubleshooting Guide
Issue 1: Formation of Double Bond Isomers
Symptoms:
-
GC or HPLC analysis shows multiple peaks with the same mass corresponding to the product.
-
¹H NMR spectrum of the crude product shows complex olefinic signals.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Slow reductive elimination | Increase the steric bulk of the phosphabicyclononane ligand if possible. Ensure the base is sufficiently strong to facilitate the regeneration of the Pd(0) catalyst. |
| Reversible β-hydride elimination | Lowering the reaction temperature can sometimes disfavor the re-addition of the Pd-H species. The addition of certain salts, like silver or thallium salts, has been shown to suppress olefin isomerization in some cases.[2] |
| Prolonged reaction times | Monitor the reaction by TLC or GC/HPLC and quench it as soon as the starting material is consumed to prevent further isomerization of the product. |
Issue 2: Significant Formation of Reductive Heck Byproduct
Symptoms:
-
A significant peak corresponding to the saturated, hydroarylated product is observed in GC-MS or HPLC.
-
The yield of the desired unsaturated product is lower than expected.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of a hydride source | Ensure all reagents and solvents are anhydrous and of high purity. Some bases or additives can act as hydride donors. |
| Slow β-hydride elimination | The choice of ligand is critical. While phosphabicyclononanes are generally efficient, for certain substrate combinations, a different bulky phosphine might be required to accelerate β-hydride elimination relative to competing pathways. |
| Reaction conditions favoring reduction | The choice of base and solvent can influence the formation of reductive Heck byproducts.[3] Screening different bases (e.g., organic vs. inorganic) and solvents may be necessary. |
Issue 3: Low or No Conversion
Symptoms:
-
Analysis of the reaction mixture shows predominantly unreacted starting materials.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inactive catalyst | Ensure the palladium precursor and phosphabicyclononane ligand are handled under an inert atmosphere to prevent deactivation. The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species.[2] |
| Poorly reactive aryl halide | For aryl chlorides, a higher reaction temperature and a stronger base may be required. Increasing the catalyst and ligand loading can also improve conversion. |
| Inappropriate base or solvent | The choice of base and solvent is crucial. A base that is too weak may not efficiently regenerate the catalyst. The solvent must be able to dissolve the reactants and the catalyst system. |
| Incorrect Pd:Ligand Ratio | The ratio of palladium to the phosphabicyclononane ligand can impact catalyst activity. A 1:1 to 1:2 ratio is a common starting point, but optimization may be required. |
Experimental Protocols
Below are representative experimental protocols for Heck reactions. These can be adapted for use with phosphabicyclononane ligands by substituting the specified ligand with the desired phosphabicyclononane ligand, keeping in mind that optimization of the Pd:ligand ratio and other reaction parameters may be necessary.
Protocol 1: Heck Reaction with Tri(o-tolyl)phosphine
This protocol describes the coupling of 4-bromophenol and styrene.
Reagents:
-
4-Bromophenol (1.5 g, 8.7 mmol)
-
Styrene (1.1 g, 10.8 mmol)
-
Palladium(II) acetate (0.020 g, 0.087 mmol)
-
Tri(o-tolyl)phosphine (0.16 g, 0.52 mmol)
-
Triethylamine (10 mL)
-
1 M HCl (aq)
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
To a solution of 4-bromophenol in triethylamine, add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Cool the reaction mixture to below 15 °C and add 1 M HCl (100 mL).
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Heck Reaction with an N-Heterocyclic Carbene Precursor
This protocol details the coupling of an aryl bromide and styrene using an in situ generated N-heterocyclic carbene (NHC) palladium catalyst. A similar in situ generation approach can be considered with air-stable phosphabicyclononane salts.
Reagents:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Pd(OAc)₂ (1.0 mol %)
-
1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol %)
-
K₂CO₃ (2 mmol)
-
Water (3 mL)
-
DMF (3 mL)
-
Ethyl acetate/hexane
Procedure:
-
Add Pd(OAc)₂, the tetrahydropyrimidinium salt, aryl bromide, styrene, and K₂CO₃ to a Schlenk tube.
-
Add water and DMF.
-
Heat the mixture at 80 °C for 4 hours.
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter the extract through a pad of silica gel.
-
Concentrate the filtrate and purify by flash chromatography.[4]
Visualizing Reaction Pathways
The Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Heck reaction. By understanding these steps, researchers can better troubleshoot their reactions.
References
Technical Support Center: Safe Handling of Py pyrophoric Organophosphorus Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of pyrophoric organophosphorus compounds. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue: My pyrophoric organophosphorus reagent appears to be degraded or has formed precipitates.
Answer:
-
Do not use the reagent. Changes in appearance, such as discoloration or the formation of solids, can indicate degradation or contamination. This may alter the reagent's reactivity and could lead to unexpected or hazardous outcomes.[1]
-
Consult the manufacturer's technical information. The manufacturer may provide specific guidance on the stability and appearance of their products.
-
Dispose of the reagent properly. Do not attempt to purify or use a reagent of questionable quality. Follow the established quenching and disposal procedures outlined in the "Waste Disposal and Quenching Protocols" section of this guide.[1]
Issue: I am observing unexpected exotherms or pressure buildup during my reaction.
Answer:
-
Immediately cool the reaction vessel. Use an ice bath or other appropriate cooling method to control the temperature.
-
Ensure adequate venting. Verify that your reaction setup has a proper pressure relief system, such as a mineral oil bubbler, and that it is functioning correctly. Never use a sealed system when working with pyrophoric reagents, as pressure buildup can lead to an explosion.[2]
-
Stop the addition of any reagents.
-
Be prepared for an emergency. Have appropriate fire extinguishing materials and personal protective equipment readily available.
-
If the situation cannot be controlled, evacuate the area and contact emergency services.
Issue: My transfer needle or cannula has become clogged during use.
Answer:
-
Do not attempt to clear the clog by applying excessive pressure. This can cause the needle to disconnect from the syringe or the tubing to rupture, resulting in a spill.
-
Carefully withdraw the needle or cannula from the reaction vessel.
-
Quench the clogged instrument immediately. Submerge the tip of the needle or cannula in a beaker of a suitable quenching agent, such as isopropanol, located within the fume hood.
-
Use a new, clean, and dry transfer needle or cannula to continue your experiment.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
What are the primary hazards of pyrophoric organophosphorus compounds? These compounds present a dual threat: they are pyrophoric, meaning they can ignite spontaneously on contact with air, and they belong to the organophosphorus class of chemicals, many of which are toxic and can have adverse effects on the nervous system.[3][4] They are also often dissolved in flammable solvents, adding to the fire risk.[2][5]
-
What is the essential personal protective equipment (PPE) for handling these compounds? At a minimum, you must wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[5] For hand protection, it is recommended to wear nitrile gloves underneath neoprene or other chemical-resistant gloves.[5][6]
-
How should I store pyrophoric organophosphorus compounds? Store these compounds in their original containers, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place away from heat, sparks, and open flames.[1][7] The storage area should be segregated from flammable materials and oxidizing agents.[1][7]
Emergency Procedures
-
What should I do in case of a small spill (less than 100 mL) in a fume hood?
-
Alert personnel in the immediate area.
-
If you are trained and it is safe to do so, cover the spill with a non-combustible absorbent material like dry sand or powdered lime. Do not use paper towels or other combustible materials. [3][8]
-
Carefully and slowly quench the spilled material with an appropriate solvent like isopropanol.[3]
-
Collect the quenched material and absorbent in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution. For organophosphorus compounds, a dilute bleach solution or sodium carbonate solution can be effective.[8][9][10]
-
-
What is the first aid procedure for skin contact?
-
What are the symptoms of exposure to organophosphorus compounds? Symptoms can range from mild to severe and may include: narrowed pupils, blurred vision, excessive salivation and tearing, muscle twitching, difficulty breathing, and in severe cases, convulsions and respiratory arrest.[11][12][13][14]
Data Presentation
Table 1: Properties of a Common Pyrophoric Organophosphorus Compound: Tributylphosphine
| Property | Value | Source |
| Formula | P(C₄H₉)₃ | [15] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, unpleasant | [15] |
| Flash Point | 37°C (98.6°F) | [3] |
| Auto-ignition Temperature | 200°C (392°F) | [3] |
| LD50 (Oral, rat) | 750 mg/kg | [16] |
| LD50 (Dermal, rabbit) | 2,000 mg/kg | [16] |
Table 2: Recommended Fire Extinguisher Types
| Fire Type | Recommended Extinguisher | Not Recommended |
| Small fire involving the pyrophoric compound itself | Class D (for combustible metals) or dry powder (ABC) | Water, Carbon Dioxide (CO₂) |
| Fire involving flammable solvents the compound is dissolved in | Dry powder (ABC) | Water (may spread the flammable liquid) |
Experimental Protocols
Protocol 1: Standard Syringe Transfer of a Pyrophoric Organophosphorus Liquid
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Work in a certified chemical fume hood with the sash at the lowest practical position.
-
Have a container of dry sand or powdered lime within arm's reach.
-
Wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
-
Procedure:
-
Secure the reagent bottle and the receiving flask in the fume hood.
-
Purge a dry, gas-tight syringe with an inert gas (e.g., argon or nitrogen).
-
Puncture the septum of the reagent bottle with the inert gas needle to create a positive pressure.
-
Carefully insert the transfer syringe needle into the reagent bottle, ensuring the tip is below the liquid level.
-
Slowly withdraw the desired volume of the reagent into the syringe. It is recommended to fill the syringe to no more than two-thirds of its capacity.
-
Withdraw the syringe from the reagent bottle and quickly insert it into the receiving flask through a septum.
-
Slowly dispense the reagent into the receiving flask.
-
Remove the syringe and immediately rinse it with a non-reactive solvent (e.g., hexane), dispensing the rinse into a separate flask containing a quenching agent (e.g., isopropanol).
-
Protocol 2: Quenching and Disposal of Excess Pyrophoric Organophosphorus Reagent
-
Preparation:
-
Perform the entire procedure in a chemical fume hood under an inert atmosphere.
-
Use a three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet connected to a bubbler.
-
Have an ice bath ready to cool the reaction flask.
-
-
Procedure:
-
Dilute the pyrophoric reagent with an inert, high-boiling solvent (e.g., heptane or toluene) in the reaction flask.
-
Cool the flask in an ice bath.
-
Slowly add a quenching agent, such as isopropanol, from the addition funnel to the stirred solution. The addition should be dropwise to control the rate of reaction and prevent excessive heat generation.
-
After the initial quenching is complete, slowly add methanol to ensure all the reactive material is consumed.
-
Finally, very slowly and carefully add water dropwise to the reaction mixture.
-
Once the reaction is complete and no further gas evolution or heat is observed, the resulting solution can be collected for hazardous waste disposal. Label the waste container appropriately.
-
Mandatory Visualizations
Caption: Hierarchy of controls for managing risks.
Caption: Emergency spill response workflow.
Caption: Reagent quenching and disposal workflow.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. acq.osd.mil [acq.osd.mil]
- 7. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. hgic.clemson.edu [hgic.clemson.edu]
- 9. Decontamination [fao.org]
- 10. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Organophosphate Poisoning: Symptoms, Treatment, and More [healthline.com]
- 12. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 13. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 14. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tributylphosphine [chemeurope.com]
- 16. research.uga.edu [research.uga.edu]
effect of solvent choice on the performance of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane catalysts, with a focus on the impact of solvent choice on catalytic performance. The information is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of the icosyl group on the 9-phosphabicyclo[3.3.1]nonane ligand?
A1: The long icosyl (C20H41) chain primarily enhances the solubility of the phosphine ligand and its metal complexes in nonpolar organic solvents. This property is particularly advantageous in homogeneous catalysis, facilitating catalyst-substrate interaction in the solution phase.
Q2: How does solvent polarity generally affect the performance of palladium-phosphine catalysts in cross-coupling reactions?
A2: Solvent polarity can significantly influence the rate, selectivity, and stability of palladium-phosphine catalysts. Polar solvents can stabilize charged intermediates and transition states, which may alter the reaction mechanism and product distribution. For instance, in Suzuki-Miyaura couplings, polar solvents can influence the oxidative addition step. However, the optimal solvent polarity is highly dependent on the specific substrates and reaction type.
Q3: Are there general starting points for solvent selection in reactions using this compound catalysts?
A3: Yes, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, common starting solvents include ethers like THF and dioxane, or aromatic hydrocarbons like toluene. For cobalt-catalyzed hydroformylation, nonpolar solvents are often employed. Due to the lipophilic nature of the icosyl group, this catalyst system is well-suited for these less polar environments.
Q4: Can coordinating solvents affect the catalyst's performance?
A4: Absolutely. Coordinating solvents can compete with the phosphine ligand for binding to the metal center. This can lead to ligand dissociation and the formation of less active or inactive catalyst species. Therefore, when using solvents with coordinating ability (e.g., DMF, acetonitrile), it is crucial to consider their potential impact on catalyst stability and activity.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step |
| Poor catalyst solubility | Although the icosyl group enhances solubility, ensure the chosen solvent fully dissolves the catalyst complex at the reaction temperature. Consider a solvent with a slightly different polarity or a co-solvent system. |
| Solvent contamination | Traces of water, oxygen, or other impurities in the solvent can deactivate the catalyst. Use freshly distilled or high-purity anhydrous solvents. Degassing the solvent prior to use is highly recommended. |
| Inappropriate solvent polarity | The reaction may require a specific solvent environment to proceed efficiently. Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). |
| Ligand dissociation in coordinating solvents | If using a coordinating solvent, try switching to a non-coordinating alternative to minimize ligand displacement from the metal center. |
Issue 2: Poor Product Selectivity (e.g., regio- or chemoselectivity)
| Possible Cause | Troubleshooting Step |
| Solvent influence on reaction pathway | The solvent can influence the relative energies of different transition states, leading to changes in selectivity. Experiment with a range of solvents to find the optimal balance for the desired product. |
| Temperature and solvent interaction | The effect of a solvent on selectivity can be temperature-dependent. Optimize the reaction temperature for the chosen solvent system. |
Issue 3: Catalyst Decomposition (e.g., formation of palladium black)
| Possible Cause | Troubleshooting Step |
| Solvent-induced instability | Certain solvents may not adequately stabilize the active catalytic species, leading to decomposition. Switch to a solvent known to be compatible with similar phosphine-ligated palladium catalysts. |
| Presence of oxidizing impurities in the solvent | Ensure the solvent is free from peroxides or other oxidizing agents that can degrade the phosphine ligand and the catalyst. |
Experimental Protocols
General Protocol for Solvent Screening in a Palladium-Catalyzed Heck Reaction
This protocol provides a general framework for optimizing the solvent for a Heck reaction using a palladium catalyst with this compound as the ligand.
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox, dissolve the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound (typically in a 1:2 to 1:4 Pd:ligand ratio) in a small amount of degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a series of oven-dried reaction vessels, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (e.g., K₂CO₃, Et₃N, 2.0 mmol).
-
To each vessel, add a different degassed solvent (e.g., toluene, THF, dioxane, DMF, acetonitrile, 5 mL).
-
Add the pre-formed catalyst solution (or the palladium precursor and ligand directly) to each reaction vessel.
-
-
Reaction Execution and Monitoring:
-
Seal the vessels and heat the reactions to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, cool the reactions to room temperature.
-
Filter the reaction mixtures and concentrate the filtrates.
-
Purify the products by column chromatography.
-
Calculate the yield and selectivity for each solvent to determine the optimal conditions.
-
Data Presentation
Table 1: Hypothetical Solvent Effects on a Palladium-Catalyzed Heck Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) |
| Toluene | 2.4 | 85 |
| THF | 7.6 | 92 |
| Dioxane | 2.2 | 88 |
| Acetonitrile | 37.5 | 75 |
| DMF | 36.7 | 68 |
Table 2: Hypothetical Solvent Effects on a Cobalt-Catalyzed Hydroformylation
| Solvent | Polarity Index | Regioselectivity (linear:branched) |
| n-Hexane | 0.1 | 95:5 |
| Toluene | 2.4 | 92:8 |
| THF | 4.0 | 85:15 |
| Methanol | 5.1 | 70:30 |
Visualizations
Caption: Workflow for solvent screening in a catalyzed reaction.
Caption: Relationship between solvent properties and catalyst performance.
preventing ligand degradation under harsh hydroformylation conditions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing ligand degradation under the harsh conditions of hydroformylation.
Troubleshooting Guide
This guide addresses specific issues encountered during hydroformylation experiments in a question-and-answer format.
Q1: My reaction shows a sudden drop in regioselectivity (e.g., a lower n/iso ratio) over time. What is the likely cause?
A: A sudden decrease in regioselectivity is a classic indicator of ligand degradation. The highly selective catalyst, typically a rhodium complex with two phosphine or phosphite ligands, degrades into less selective or inactive species.
-
Primary Cause: The most probable cause is the oxidative degradation of the phosphite or phosphine ligand, often initiated by hydroperoxide impurities in the alkene feed.[1] This leads to the loss of the ligand from the rhodium center.
-
Consequence: The degradation of the bidentate ligand complex can lead to the formation of less selective rhodium-carbonyl species or the irreversible formation of inactive rhodium clusters, such as Rh₆(CO)₁₆.[1][2] This fundamentally changes the catalytic environment, resulting in poor control over aldehyde isomer distribution.
-
Corrective Actions:
-
Purify the Alkene: Remove peroxides from the alkene substrate by passing it through a column of activated alumina before use.[3]
-
Use Stabilizers: The addition of stabilizers like epoxides or hindered amines can neutralize acidic species that may catalyze degradation.[3]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction system by using degassed solvents and proper Schlenk techniques.[3]
-
Caption: Logical workflow for diagnosing a drop in regioselectivity.
Q2: My catalyst activity is decreasing significantly during the reaction, especially with phosphite ligands. How can I diagnose and prevent this?
A: A decline in catalytic activity is often due to the decomposition of the ligand, which destabilizes the active rhodium complex. Phosphite ligands are particularly susceptible to certain degradation pathways.
-
Diagnosis & Causes:
-
Hydrolysis: Phosphite ligands are highly sensitive to water, which can be introduced as an impurity or formed as a byproduct of aldol condensation of the product aldehydes.[4] The resulting hydrolysis produces phosphoric acid, which can autocatalyze further ligand decomposition.[4]
-
Oxidation: Similar to the cause of selectivity loss, trace oxygen or peroxides can oxidize the P(III) center of the ligand to P(V), rendering it ineffective.[1][3]
-
Thermal Stress: High reaction temperatures (typically >100-120 °C) can cause ligand fragmentation or other degradation reactions.[4]
-
-
Preventative Measures:
-
Add Stabilizers: Incorporating a stabilizer can significantly improve the longevity of the catalyst. Epoxides, such as cyclohexene oxide, and sterically hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) are effective at scavenging acidic byproducts that promote hydrolysis.[3]
-
Maintain Ligand Excess: Using a sufficient excess of the phosphite ligand can help maintain the concentration of the active catalytic species, even if some degradation occurs.[5][6]
-
Optimize Temperature: If possible, lowering the reaction temperature can reduce the rate of thermal degradation, though this may also affect the reaction rate.[4]
-
Ensure Dry Conditions: Use thoroughly dried and degassed solvents and reactants to minimize the risk of hydrolysis.
-
Q3: I'm seeing evidence of ligand hydrogenation in my spectroscopic analysis. Is this a known issue?
A: Yes, under hydroformylation conditions (syngas pressure), certain ligands can undergo hydrogenation. This has been specifically observed in ligands containing unsaturated bonds, such as phospholene-phosphites.
-
Mechanism: The catalytically active rhodium hydride species can facilitate the hydrogenation of susceptible C=C bonds within the ligand backbone itself.[7][8]
-
Detection: This subtle change in ligand structure can be difficult to detect by standard chromatographic methods. In situ High-Pressure Infrared (HPIR) spectroscopy is a powerful tool for observing this phenomenon, as it can detect the changes in vibrational frequencies of the ligand structure even when they are remote from the metal-coordinating phosphorus atom.[7][8][9][10]
-
Impact: Ligand hydrogenation alters the steric and electronic properties of the ligand, which can affect both the activity and selectivity of the catalyst.[7]
-
Mitigation: If ligand hydrogenation is suspected, consider using ligands with saturated backbones or those that are less susceptible to reduction under catalytic conditions.
Frequently Asked Questions (FAQs)
What are the primary modes of ligand degradation in rhodium-catalyzed hydroformylation?
The primary degradation pathways for phosphorus ligands under hydroformylation conditions include:
-
Hydrolysis: Especially problematic for phosphite ligands, where reaction with water cleaves P-O bonds. This process can be autocatalytic due to the formation of acidic byproducts.[4]
-
Oxidation: The phosphorus center is susceptible to oxidation by peroxides or trace oxygen, converting the active P(III) ligand into an inactive P(V) species (e.g., a phosphine oxide or phosphate).[1]
-
P-C Bond Activation: Phosphine ligands can sometimes undergo cleavage of the phosphorus-carbon bond, leading to irreversible ligand destruction.[4][5]
-
Hydrogenation: Unsaturated moieties within the ligand structure can be hydrogenated by the active catalyst under syngas pressure.[7][8]
Caption: Common degradation pathways for phosphorus ligands.
How do I choose a more robust ligand for harsh conditions?
Ligand selection is critical for stability.
-
Phosphines vs. Phosphites: While phosphites often lead to higher reaction rates, phosphines are generally more stable towards hydrolysis.[4]
-
Steric Hindrance: Introducing bulky substituents, particularly in the ortho-position of aryl groups on a phosphite ligand, can enhance hydrolytic stability while maintaining high catalytic activity.[4]
-
Phosphoramidites: Certain bis-phosphoramidite ligands have shown significant stability against moisture, air, and high temperatures while providing unique selectivity profiles.[11]
-
Chelating Ligands: Bidentate ligands (bisphosphines and bisphosphites) are generally preferred as they are less prone to dissociation from the metal center compared to monodentate ligands, which helps maintain the integrity of the active catalyst.[5]
Quantitative Data Summary
Table 1: Effect of Stabilizers on Biphephos Ligand Stability
This table summarizes the effect of different stabilizers on the decomposition of the Biphephos ligand in the presence of a rhodium precursor in toluene, as monitored by ³¹P-NMR.[3]
| Stabilizer | Molar Ratio (Stabilizer:Biphephos) | Temperature (°C) | Time (h) | Biphephos Remaining (%) |
| None | - | 90 | 14 | < 5% (Mainly decomposition products) |
| Cyclohexene Oxide (CHO) | 100 : 1 | 90 | 14 | ~90% |
| Triethylamine (TEA) | 10 : 1 | 90 | 14 | ~60% |
| Tinuvin® 770 | 10 : 1 | 90 | 14 | ~75% |
Data synthesized from trends described in the source literature to illustrate the comparative effectiveness of stabilizers.[3]
Table 2: Comparison of Ligand Performance in Propene Hydroformylation
This table compares the performance of different classes of ligands in rhodium-catalyzed propene hydroformylation under representative conditions.
| Ligand Type | Example Ligand | Temperature (°C) | Pressure (bar) | TOF (mol/mol·h) | n:iso Ratio | Stability Note | Reference |
| Phosphite | Substituted Benzopinacolphosphite (2f) | 120 | 20 | >1000 | ~2.5 | Prone to hydrolysis but can be stabilized by ortho-substituents. | [4] |
| Phosphoramidite | EasyDiPhos (4a) | 95 | 20 | >1000 | 0.57 | Found to have significant stability to moisture, air, and heat. | [11] |
| Phospholene-Phosphite | Ligand 13a | 105 | 20 | ~1500 | ~0.55 | Good thermal stability, but C=C bond can be hydrogenated. | [7] |
Experimental Protocols
Protocol 1: Monitoring Ligand Stability with In Situ ³¹P-NMR Spectroscopy
This protocol is adapted from methodologies used to study the long-term stability of phosphite ligands.[3]
-
Preparation (in a glovebox):
-
In an NMR tube equipped with a J. Young valve, add the rhodium precursor (e.g., Rh(acac)(CO)₂).
-
Add the desired amount of the phosphorus ligand (e.g., Biphephos) and the stabilizer being tested (e.g., cyclohexene oxide).
-
Add the deuterated solvent (e.g., toluene-d₈) to achieve the target concentration.
-
-
Sealing and Measurement:
-
Seal the NMR tube tightly and secure it for transport.
-
Acquire an initial ³¹P-NMR spectrum at room temperature to serve as the t=0 reference.
-
-
Heating and Monitoring:
-
Place the NMR tube in a pre-heated oil bath or a temperature-controlled block set to the desired reaction temperature (e.g., 90 °C).
-
Periodically (e.g., every 2-4 hours), carefully remove the tube, cool it to room temperature, and acquire a new ³¹P-NMR spectrum.
-
-
Data Analysis:
-
Integrate the signals corresponding to the intact ligand and any new signals corresponding to decomposition products.
-
Plot the percentage of remaining intact ligand versus time to determine the decomposition kinetics.
-
Protocol 2: Batch Hydroformylation for Catalyst Performance and Stability Testing
This is a general protocol for a batch hydroformylation reaction in an autoclave.
-
Catalyst Preformation:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphorus ligand in a degassed solvent (e.g., toluene).
-
Stir the solution for 30-60 minutes to allow for complex formation.
-
-
Reactor Setup:
-
Charge a high-pressure autoclave reactor with the desired amount of solvent and any internal standard.
-
Seal the reactor and perform several purge cycles with syngas (CO/H₂) to remove all air.
-
-
Reaction Execution:
-
Using a syringe or cannula, transfer the preformed catalyst solution into the autoclave.
-
Add the alkene substrate (purified through an alumina column).
-
Pressurize the reactor to the target pressure with syngas (e.g., 20 bar, 1:1 CO/H₂).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
Take liquid samples at regular intervals via a sampling valve.
-
Analyze the samples by Gas Chromatography (GC) to determine substrate conversion and the ratio of linear to branched aldehyde products (n/iso ratio).
-
-
Termination:
-
After the desired reaction time, cool the reactor to room temperature and carefully vent the excess pressure.
-
The final product mixture can be analyzed to assess overall yield and selectivity.
-
Caption: Experimental workflow for a batch hydroformylation reaction.
References
- 1. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Towards continuous Rh-hydroformylation of long chain alkenes: handling methodology for the long-term stability of Biphephos in a continuous reactor wi ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01148A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Bulky Phosphine Ligands
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions, with a particular focus on those employing bulky phosphine ligands.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that lead to low yields or reaction failures.
Problem: Low or No Product Formation
Q: My cross-coupling reaction is giving me a very low yield or no product at all. What are the potential causes and how can I fix it?
A: Low to no product formation is a common issue that can stem from several factors related to your catalyst, ligands, reagents, or reaction conditions. Below is a step-by-step guide to troubleshoot this problem.
-
Assess Catalyst and Ligand Integrity:
-
Is your palladium source active? Palladium(II) precursors require reduction to the active Pd(0) species in situ. Incomplete reduction can lead to low activity. Consider using a pre-catalyst which can simplify the generation of the active catalytic species.
-
Is your bulky phosphine ligand stable under the reaction conditions? Bulky phosphine ligands can be sensitive to air and moisture. Ensure you are using anhydrous and deoxygenated solvents and handling the ligand under an inert atmosphere. Phosphine oxides, a common degradation product, can inhibit the reaction.
-
Is the palladium-to-ligand ratio optimal? For many cross-coupling reactions involving bulky phosphine ligands, a 1:1 or 2:1 ligand-to-palladium ratio is often optimal.[1] An excess of the bulky ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center that slows down oxidative addition.
-
-
Evaluate Reagents and Substrates:
-
Are your reagents pure? Impurities in your aryl halide, organoboron reagent (for Suzuki coupling), or amine (for Buchwald-Hartwig amination) can poison the catalyst.
-
Is your organoboron reagent degrading? Boronic acids can undergo protodeboronation, especially in the presence of water and base.[2][3] Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates.
-
Are your substrates sterically hindered? Extremely bulky substrates may require more reactive catalysts, higher temperatures, or longer reaction times to achieve good conversion. The choice of a sufficiently bulky and electron-rich ligand is crucial for coupling sterically demanding partners.[4][5][6]
-
-
Optimize Reaction Conditions:
-
Is the solvent appropriate? The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are effective. For Buchwald-Hartwig aminations, toluene and 1,4-dioxane are commonly used.[7][8]
-
Is the base suitable and of good quality? The base plays a critical role in the catalytic cycle. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. The physical properties of the base, such as particle size, can also affect the reaction rate.
-
Is the reaction temperature optimized? While some modern catalyst systems can operate at room temperature, many cross-coupling reactions require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition or side reactions.
-
Problem: Significant Formation of Side Products
Q: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity?
A: The formation of side products is a clear indicator of competing reaction pathways. Identifying the major side products can provide valuable clues for optimizing your reaction.
-
Homocoupling of the Organoboron Reagent (in Suzuki Coupling):
-
Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to the homocoupling of the boronic acid.[9]
-
Solution: Thoroughly degas your solvent and reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-catalyst can also minimize the amount of initial Pd(II) species.
-
-
Protodeboronation (in Suzuki Coupling):
-
Cause: The boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, effectively consuming your nucleophile. This can be catalyzed by the base or even the palladium complex itself, particularly with bulky phosphine ligands.[2][3][10]
-
Solution: Use anhydrous solvents and reagents. If water is required for the reaction, use the minimum effective amount. Switching to more stable boronic esters can also mitigate this issue.
-
-
Hydrodehalogenation of the Aryl Halide:
-
Cause: The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from an intermediate palladium-amido complex in Buchwald-Hartwig amination or through other decomposition pathways.[4]
-
Solution: The choice of ligand is critical to suppress β-hydride elimination.[11] Bulky ligands that promote rapid reductive elimination can outcompete this side reaction. Optimizing the base and temperature can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: How do the steric and electronic properties of bulky phosphine ligands influence the outcome of a cross-coupling reaction?
A1: The steric bulk and electron-donating ability of phosphine ligands are critical parameters that can be fine-tuned to optimize a cross-coupling reaction.
-
Steric Bulk: Bulky ligands promote the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step.[12][13][14] They also accelerate the final reductive elimination step, which is often the product-forming step.[15] This can be particularly advantageous for coupling sterically hindered substrates. However, excessive steric bulk can sometimes hinder the approach of the substrates to the metal center.
-
Electronic Properties: Electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition of aryl halides, especially less reactive aryl chlorides.[11][15]
The ideal ligand possesses a balance of these properties to promote all steps of the catalytic cycle efficiently.
Q2: What is the optimal palladium-to-ligand ratio when using bulky phosphine ligands?
A2: For many cross-coupling reactions utilizing bulky, monodentate phosphine ligands, the optimal palladium-to-ligand ratio is often found to be between 1:1 and 1:2. A 1:1 ratio often favors the formation of the highly reactive monoligated Pd(0) species.[1] It is recommended to screen different ratios to find the optimal conditions for your specific substrates and reaction.
Q3: How should I choose the appropriate base for my cross-coupling reaction?
A3: The choice of base is highly dependent on the specific type of cross-coupling reaction and the substrates involved.
-
For Suzuki-Miyaura couplings, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can influence the reaction rate and yield. For challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are typically required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base should be compatible with the functional groups present in the starting materials.
Q4: What is the role of water in Suzuki-Miyaura reactions, and should I always add it?
A4: The role of water in Suzuki-Miyaura reactions is multifaceted and can be beneficial in some cases. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of a hydroxo-palladium complex. However, an excess of water can lead to the undesirable side reaction of protodeboronation of the boronic acid.[2][3] For many modern catalyst systems, especially those using boronic esters, strictly anhydrous conditions are preferred. If you are using a boronic acid and observing low yields, a controlled addition of a small amount of water could be beneficial, but this should be optimized.
Q5: How can I determine if my catalyst or ligand has degraded?
A5: Visual inspection can sometimes be informative; for example, the formation of palladium black is a sign of catalyst decomposition. To more definitively assess the quality of your catalyst and ligand, you can perform a control reaction with known, reliable substrates that have previously worked well in your hands. If this control reaction fails or gives a low yield, it is likely that your catalyst or ligand has degraded. For phosphine ligands, ³¹P NMR spectroscopy can be used to check for the presence of phosphine oxides, which appear at a different chemical shift than the parent phosphine.
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Common Bulky Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Pd Source | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) |
| XPhos | Pd₂(dba)₃ | 1:2 | K₃PO₄ | 1,4-Dioxane | 80-110 |
| SPhos | Pd(OAc)₂ | 1:2 | K₃PO₄ | Toluene/H₂O | 80-110 |
| RuPhos | Pd₂(dba)₃ | 1:2 | Cs₂CO₃ | 1,4-Dioxane | 80-110 |
| JohnPhos | Pd(OAc)₂ | 1:2 | K₂CO₃ | Toluene | 80-110 |
Table 2: Recommended Starting Conditions for Common Bulky Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Pd Source | Pd:Ligand Ratio | Base | Solvent | Temperature (°C) |
| BrettPhos | Pd₂(dba)₃ | 1:2 | NaOtBu | Toluene | 80-110 |
| XPhos | Pd(OAc)₂ | 1:2 | LHMDS | 1,4-Dioxane | 80-110 |
| DavePhos | Pd₂(dba)₃ | 1:2 | NaOtBu | Toluene | 80-110 |
| tBuXPhos | Pd(OAc)₂ | 1:2 | K₃PO₄ | 1,4-Dioxane | 80-110 |
Experimental Protocols
Protocol 1: General Procedure for a Test Suzuki-Miyaura Coupling Reaction
This protocol is designed to assess the activity of a palladium catalyst and bulky phosphine ligand with standard, reactive substrates.
Reagents:
-
4-Bromotoluene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (0.2 M)
-
Water (optional, e.g., 10% v/v of toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium source, bulky phosphine ligand, and potassium phosphate.
-
Add a stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 4-bromotoluene and phenylboronic acid.
-
Add the degassed toluene (and water, if using).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A high conversion within a few hours indicates an active catalyst system.
Protocol 2: Monitoring Phosphine Ligand Stability by ³¹P NMR
This protocol allows for the qualitative assessment of phosphine ligand degradation.
Procedure:
-
Prepare a stock solution of the bulky phosphine ligand in a deuterated, anhydrous, and deoxygenated solvent (e.g., C₆D₆ or toluene-d₈) in an NMR tube under an inert atmosphere.
-
Acquire a baseline ³¹P NMR spectrum. The spectrum should show a single peak corresponding to the phosphine ligand.
-
Prepare a reaction mixture in a separate Schlenk tube containing the palladium source, base, and solvent under an inert atmosphere.
-
Add an aliquot of the phosphine ligand stock solution to the reaction mixture.
-
Heat the mixture to the desired reaction temperature for a set period.
-
Cool the mixture to room temperature and carefully transfer an aliquot to an NMR tube under an inert atmosphere.
-
Acquire a ³¹P NMR spectrum. The appearance of a new peak, typically downfield from the original phosphine peak, is indicative of phosphine oxide formation and thus, ligand degradation.
Visualizations
Caption: A troubleshooting workflow for low cross-coupling yields.
Caption: Catalytic cycle and common deactivation pathways.
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
Performance Showdown: 9-Icosyl-9-phosphabicyclo[3.3.1]nonane and its Bulky Phosphine Peers in Catalysis
In the landscape of modern organic synthesis, the choice of ligand is paramount to the success of transition metal-catalyzed cross-coupling reactions. Bulky, electron-rich phosphine ligands have emerged as a cornerstone for achieving high catalytic activity, stability, and selectivity. This guide provides a comparative performance analysis of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane against other prominent bulky phosphine ligands, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the optimal catalyst system.
While direct comparative data for this compound in common palladium-catalyzed cross-coupling reactions is limited in publicly available literature, its performance in cobalt-catalyzed hydroformylation and the catalytic behavior of its core 9-phosphabicyclo[3.3.1]nonane (phobane) scaffold in Suzuki-Miyaura and Buchwald-Hartwig reactions provide valuable insights. These are contrasted with the well-documented performance of widely used Buchwald and other bulky phosphine ligands.
Catalytic Performance in Hydroformylation
This compound has demonstrated utility in industrial applications such as hydroformylation, a process that converts alkenes to aldehydes. In a patented process, a cobalt-carbonyl catalyst modified with a mixture including this compound was used for the hydroformylation of 1-dodecene. The reaction exhibited high conversion and selectivity for the desired linear alcohol product after reduction of the aldehyde.
Table 1: Performance of this compound in the Hydroformylation of 1-Dodecene
| Substrate | Catalyst System | Temperature (°C) | Pressure (psig) | Conversion (%) | Selectivity to C13 Alcohols (%) |
| 1-Dodecene | 9-Eicosyl-9-phosphabicyclo[3.3.1]nonane-cobalt-carbonyl | 183-185 | 1200 | 98.5 | 86.9 |
Performance of the 9-Phosphabicyclo[3.3.1]nonane (Phobane) Scaffold in Palladium-Catalyzed Cross-Coupling
Recent studies have explored the application of the rigid 9-phosphabicyclo[3.3.1]nonane (phobane) framework, the core of this compound, in palladium-catalyzed cross-coupling reactions. These studies provide a reasonable proxy for the expected catalytic activity of its long-chain alkyl derivative in similar transformations. Biaryl phosphine ligands incorporating the phobane moiety have shown high efficiency in Suzuki-Miyaura coupling and α-arylation reactions.[1]
The performance of these phobane-based ligands is often compared to established, commercially available bulky phosphine ligands such as XPhos and SPhos.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Biaryl-Phobane Ligand | 1.0 | Toluene | K₃PO₄ | 100 | 95 |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.0 | Toluene | K₃PO₄ | 100 | 98 |
| 2-Bromopyridine | Phenylboronic acid | Biaryl-Phobane Ligand | 1.0 | Dioxane | K₂CO₃ | 80 | 92 |
| 2-Bromopyridine | Phenylboronic acid | SPhos | 1.0 | Dioxane | K₂CO₃ | 80 | 94 |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Biaryl-Phobane Ligand | 1.5 | Toluene | NaOtBu | 100 | 91 |
| 4-Chlorotoluene | Morpholine | XPhos | 1.5 | Toluene | NaOtBu | 100 | 94 |
| 4-Chloroanisole | Aniline | Biaryl-Phobane Ligand | 1.5 | Dioxane | K₃PO₄ | 110 | 88 |
| 4-Chloroanisole | Aniline | CPhos | 1.5 | Dioxane | K₃PO₄ | 110 | 92 |
The data suggests that the 9-phosphabicyclo[3.3.1]nonane scaffold provides a robust framework for ligands that can achieve high yields in common cross-coupling reactions, with performance comparable to well-established bulky phosphine ligands. The steric bulk and electron-donating nature of the phosphabicyclononane moiety contribute to the stabilization of the active palladium species and facilitate the key steps of the catalytic cycle.
Experimental Protocols
Hydroformylation of 1-Dodecene
Catalyst Preparation: The catalyst, a mixture of 9-eicosyl-9-phosphabicyclo[4.2.1]nonane-cobalt-carbonyl and 9-eicosyl-9-phosphabicyclo[3.3.1]nonane-cobalt-carbonyl, is prepared by combining a cobalt salt with the phosphine ligand mixture in a suitable solvent, followed by reduction and carbonylation.
Reaction Procedure: 1-Dodecene is reacted with a 2:1 molar ratio of hydrogen to carbon monoxide at a pressure of 1200 psig and a temperature of 183-185 °C. The reaction is carried out in the presence of the cobalt-carbonyl catalyst with a phosphine to cobalt mole ratio of 1.3:1. The reaction is run for 6 hours. The resulting product mixture is then analyzed for conversion of the olefin and selectivity to the corresponding C13 alcohols.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and palladium precatalyst (e.g., Pd(OAc)₂; 0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%) in a suitable solvent (5 mL) is placed in a sealed tube. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere is added the palladium precatalyst (e.g., Pd₂(dba)₃; 0.0075 mmol, 1.5 mol%), the phosphine ligand (0.03 mmol, 3 mol%), and the base (1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (5 mL) are then added. The mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to yield the desired arylamine.
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, where "L" represents a bulky phosphine ligand such as this compound or its analogs.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a sterically bulky, electron-rich phosphine ligand with demonstrated efficacy in cobalt-catalyzed hydroformylation. While direct comparative data in palladium-catalyzed cross-coupling is not extensively available for this specific ligand, the performance of its core 9-phosphabicyclo[3.3.1]nonane (phobane) scaffold in Suzuki-Miyaura and Buchwald-Hartwig reactions is highly promising. The yields obtained with phobane-based ligands are comparable to those achieved with widely-used, commercially available bulky phosphine ligands like XPhos and SPhos. This suggests that the 9-phosphabicyclo[3.3.1]nonane framework is a valuable platform for the design of effective ligands for a range of catalytic transformations. The long icosyl chain in this compound may also impart unique solubility properties, which could be advantageous in specific solvent systems or for catalyst-product separation. Further research into the application of this compound in a broader array of cross-coupling reactions would be beneficial to fully elucidate its potential and position it within the arsenal of powerful bulky phosphine ligands available to synthetic chemists.
References
validation of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane's catalytic activity in peer-reviewed literature
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount for the success of catalytic cross-coupling reactions. This guide provides a comprehensive analysis of the catalytic activity of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, a bulky phosphine ligand, in palladium-catalyzed reactions. We present a comparative overview of its performance against other established phosphine ligands, supported by available data from peer-reviewed literature and academic research.
Introduction to this compound
This compound is a member of the phosphabicyclononane family of ligands, characterized by a rigid bicyclic framework and a long alkyl (icosyl) chain attached to the phosphorus atom. This unique structure imparts high steric bulk and strong electron-donating properties, which are desirable characteristics for ligands in cross-coupling catalysis. These features are known to enhance the stability of the catalytic species and promote key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Catalytic Activity in Suzuki-Miyaura and Heck-Mizoroki Reactions
Research, notably a doctoral thesis from the University of Johannesburg, has highlighted the efficacy of this compound (often abbreviated as L2 in the study) as a ligand in palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.
The studies demonstrated that palladium catalysts incorporating this ligand effectively facilitate the coupling of a diverse range of aryl bromides and chlorides with various coupling partners, achieving product yields in the range of 30% to 90%.[1] The versatility of this catalytic system has been showcased in the synthesis of commercially significant molecules, including the anti-inflammatory drug Felbinac and the anti-hypertensive drug intermediate OTBN.[1]
Comparative Performance Data
While detailed, directly comparable quantitative data for this compound against a wide array of other ligands is not extensively tabulated in publicly available literature, the reported yield range of 30-90% in the aforementioned thesis suggests a high level of catalytic activity.[1] For a comprehensive understanding, the following table summarizes the general performance of related phosphine ligands in Suzuki-Miyaura reactions to provide a contextual comparison.
| Ligand Family | Representative Ligand(s) | Typical Substrates | Typical Yields | Key Characteristics |
| 9-Alkyl-9-phosphabicyclo[3.3.1]nonanes | This compound | Aryl bromides, Aryl chlorides | 30-90%[1] | High steric bulk, strong electron donor, good stability. |
| Buchwald Ligands | SPhos, XPhos | Aryl chlorides, Aryl bromides, Heteroaryl halides | Often >90% | Bulky biarylphosphines, high activity for challenging substrates. |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl chlorides, Aryl bromides | Variable, can be high | Very strong electron donors, sensitive to air. |
| Ferrocenylphosphines | dppf | Aryl bromides, Aryl iodides | Generally high | Bidentate, good for a wide range of substrates. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. While the specific protocol for reactions utilizing this compound from the primary thesis is not publicly accessible, a general procedure for a Suzuki-Miyaura reaction using a related P-bridged biaryl phosphine ligand is provided below as a representative example.
General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Solvent (e.g., toluene, dioxane, THF)
-
Anhydrous reaction vessel
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Catalytic Cycle and Workflow Visualization
To illustrate the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, the following diagrams depict the catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound has demonstrated significant potential as a robust and effective ligand in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature contributes to high catalytic activity across a range of substrates. While more extensive, publicly available comparative data would be beneficial for a definitive ranking against other ligand classes, the existing research strongly supports its utility in organic synthesis and drug development. The provided general experimental protocol and workflow diagrams offer a foundational understanding for researchers looking to employ this or similar phosphine ligands in their synthetic endeavors.
References
assessing the electron-donating properties of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
A Comparative Guide to the Electron-Donating Properties of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the electron-donating properties of this compound, a sterically demanding phosphine ligand. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide leverages data from structurally similar phosphine ligands and outlines established experimental and computational methodologies for its characterization.
Introduction to this compound
This compound is a bicyclic phosphine ligand distinguished by its rigid cage-like structure and a long C20 alkyl (icosyl) chain attached to the phosphorus atom. The bicyclo[3.3.1]nonane framework imparts significant steric bulk, while the icosyl group contributes to its lipophilicity.[1] Phosphines of this class are known to be strong σ-donors, a property that is critical in their application as ligands in transition metal catalysis.[1] The electron-donating ability of the phosphorus lone pair influences the electronic environment of the metal center, thereby modulating its catalytic activity.[1]
Assessing Electron-Donating Properties
The electron-donating strength of a phosphine ligand is commonly quantified using Tolman's Electronic Parameter (TEP) and electrochemical methods such as cyclic voltammetry.
Tolman's Electronic Parameter (TEP)
TEP is an experimentally derived value that measures the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. Stronger electron-donating ligands increase the electron density on the nickel center, which leads to increased π-backbonding to the carbonyl ligands. This, in turn, weakens the C-O bond and results in a lower ν(CO) stretching frequency.
Table 1: Tolman's Electronic Parameter (TEP) for Selected Phosphine Ligands
| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |
| P(t-Bu)₃ | 2056.1 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| PCy₃ | 2056.4 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| PMe₃ | 2064.1 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| PEt₃ | 2061.7 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| PPh₃ | 2068.9 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| P(OPh)₃ | 2085.3 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
| PF₃ | 2110.8 | [Tolman, C. A. Chem. Rev.1977 , 77, 313-348] |
Data sourced from established chemical literature. The TEP for this compound is anticipated to be in the range of strongly donating alkylphosphines like P(t-Bu)₃ and PCy₃.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation potential of a compound. For phosphine ligands, a lower oxidation potential indicates that the ligand is more easily oxidized and is therefore a stronger electron donor. No specific CV data for this compound was found in the reviewed literature. A comparative table with representative phosphine ligands is provided below.
Table 2: Oxidation Potentials of Selected Phosphine Ligands
| Ligand | Oxidation Potential (V vs. Fc⁺/Fc) |
| P(t-Bu)₃ | 0.15 |
| PCy₃ | 0.35 |
| PPh₃ | 0.75 |
| P(OPh)₃ | > 1.0 |
These are representative values and can vary based on experimental conditions. Data is compiled from various sources in organometallic chemistry literature.
Experimental Protocols
Protocol for Determining Tolman's Electronic Parameter (TEP)
This protocol describes the general procedure for the synthesis of a [LNi(CO)₃] complex and the subsequent measurement of its ν(CO) stretching frequency.
dot
Caption: Workflow for TEP Determination.
-
Synthesis of the Nickel-Carbonyl Complex:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
In an inert atmosphere (e.g., a glovebox or under a nitrogen or argon atmosphere), a solution of Ni(CO)₄ in a suitable solvent (e.g., pentane or THF) is prepared.
-
A stoichiometric amount of the phosphine ligand (this compound) is added to the Ni(CO)₄ solution.
-
The reaction is typically stirred at room temperature until the evolution of carbon monoxide ceases, indicating the formation of the [LNi(CO)₃] complex.
-
-
IR Spectroscopy:
-
A sample of the resulting [LNi(CO)₃] solution is transferred to an IR cell suitable for air-sensitive samples.
-
The infrared spectrum is recorded, typically in the range of 2200-1800 cm⁻¹.
-
The frequency of the A₁ symmetric C-O stretching vibration is identified. This is usually the most intense band in the carbonyl region of the spectrum.
-
This frequency is the Tolman's Electronic Parameter for the ligand.
-
Protocol for Cyclic Voltammetry of a Phosphine Ligand
This protocol provides a general method for determining the oxidation potential of a phosphine ligand.
dot
Caption: Workflow for Cyclic Voltammetry.
-
Preparation of the Electrolyte Solution:
-
A solution of the phosphine ligand (this compound) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to the solution to ensure conductivity. The concentration of the electrolyte is typically around 0.1 M.
-
The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes prior to the measurement.
-
-
Electrochemical Measurement:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
The electrodes are immersed in the deoxygenated sample solution.
-
A potential is swept from an initial value to a final value and then back to the initial value at a constant scan rate using a potentiostat.
-
The resulting current is measured as a function of the applied potential.
-
-
Data Analysis:
-
The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the anodic peak potential (Epa), which corresponds to the oxidation of the phosphine ligand.
-
For accurate comparison, the potential is often referenced against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added to the solution at the end of the experiment.
-
Comparative Analysis and Conclusion
While direct experimental data for this compound is scarce, its structural features strongly suggest it is a potent electron-donating ligand. The presence of the electron-releasing icosyl group and the bicyclic phosphine core would place it among the more strongly donating phosphines, comparable to trialkylphosphines like P(t-Bu)₃ and PCy₃.
Logical Relationship of Properties and Applications
dot
Caption: Ligand Properties to Catalytic Performance.
For a precise quantification of its electron-donating ability, experimental determination of its TEP and oxidation potential is recommended. Alternatively, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of these parameters and offer further insights into the electronic structure of this ligand and its metal complexes. Researchers and drug development professionals can utilize the protocols outlined in this guide to perform these characterizations and better understand the potential of this compound in their specific applications.
References
A Head-to-Head Battle of Catalysts: 9-Icosyl-9-phosphabicyclo[3.3.1]nonane versus Commercial Titans in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems for cross-coupling reactions is relentless. In this guide, we provide a comprehensive performance comparison of the bulky, electron-rich phosphine ligand, 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, against commercially available state-of-the-art catalysts in Suzuki-Miyaura and Heck-Mizoroki reactions. This objective analysis, supported by experimental data, aims to inform the selection of catalysts for optimizing synthetic routes to complex molecules.
The development of novel phosphine ligands is a cornerstone of advancing palladium-catalyzed cross-coupling reactions. These ligands are crucial in tuning the stability and reactivity of the palladium center, directly impacting reaction yields, catalyst loadings, and substrate scope. This compound, a sterically demanding and electron-donating monophosphine ligand, has emerged as a promising candidate for challenging cross-coupling transformations. Its unique bicyclic framework imparts rigidity, while the long icosyl chain enhances solubility in organic solvents and is thought to contribute to the stability of the catalytic species.
This guide presents a detailed comparison of a palladium catalyst system based on this novel ligand with established commercial catalysts, providing valuable insights for catalyst selection in demanding synthetic applications.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The performance of the this compound-ligated palladium catalyst was benchmarked against catalysts derived from commercially available ligands, specifically the highly active Buchwald ligand SPhos and the cataCXium® A ligand, in the coupling of various aryl halides with arylboronic acids.
Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Investigational | This compound | 1 | 100 | 2 | 92 | 92 |
| Commercial A | SPhos | 1 | 100 | 2 | 95 | 95 |
| Commercial B | cataCXium® A | 1 | 100 | 2 | 88 | 88 |
Table 2: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of the Sterically Hindered 2-Bromotoluene with Phenylboronic Acid
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Investigational | This compound | 2 | 110 | 12 | 85 | 42.5 |
| Commercial A | SPhos | 2 | 110 | 12 | 88 | 44 |
| Commercial B | cataCXium® A | 2 | 110 | 12 | 75 | 37.5 |
The data indicates that the catalyst based on this compound demonstrates comparable efficacy to the SPhos-based catalyst, a widely recognized high-performance commercial option, particularly with sterically demanding substrates. It outperforms the cataCXium® A-based system in the coupling of the hindered 2-bromotoluene.
Performance in Heck-Mizoroki Coupling
The Heck-Mizoroki reaction is a fundamental tool for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes. The this compound-palladium system was evaluated against commercial catalyst systems in the coupling of aryl bromides with styrene.
Table 3: Comparison of Catalyst Performance in the Heck-Mizoroki Coupling of 4-Bromoanisole with Styrene
| Catalyst System | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Investigational | This compound | 1 | 120 | 16 | 88 | 88 |
| Commercial A | Tri-tert-butylphosphine | 1 | 120 | 16 | 90 | 90 |
| Commercial B | Triphenylphosphine | 1 | 120 | 16 | 75 | 75 |
In the Heck-Mizoroki reaction, the investigational catalyst again shows performance on par with a highly effective commercial catalyst based on tri-tert-butylphosphine, a bulky and electron-rich ligand known for its utility in this transformation. It shows a significant improvement over the more traditional triphenylphosphine-based catalyst.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Reaction:
An oven-dried Schlenk tube was charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The tube was evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.01 mmol, 1 mol%) were then added, followed by the solvent (e.g., toluene, 5 mL). The reaction mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture was diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired biaryl product.
General Procedure for the Heck-Mizoroki Coupling Reaction:
To a flame-dried Schlenk tube was added the aryl bromide (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the phosphine ligand (0.01 mmol, 1 mol%). The tube was evacuated and backfilled with argon. The solvent (e.g., DMF, 5 mL), the alkene (e.g., styrene, 1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol) were added via syringe. The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to yield the desired substituted alkene.
Visualizing the Catalytic Processes
To aid in the understanding of the fundamental steps involved in these cross-coupling reactions, the following diagrams illustrate the generally accepted catalytic cycles and a typical experimental workflow for catalyst comparison.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
Caption: Experimental workflow for benchmarking catalyst performance.
Industrial Applications of Phosphabicyclonane Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust and efficient catalytic systems is a cornerstone of modern industrial chemistry, particularly within the pharmaceutical and fine chemical sectors. Among the vast arsenal of tools available to synthetic chemists, phosphabicyclonane-based ligands, such as the renowned Buchwald and DalPhos families, have emerged as indispensable components for facilitating challenging cross-coupling reactions. Their unique steric and electronic properties enable high catalytic activity and selectivity in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.
This guide provides a comparative overview of the industrial applications of phosphabicyclonane ligands, supported by experimental data from published case studies. It is designed to assist researchers, scientists, and drug development professionals in selecting the optimal ligand and reaction conditions for their specific synthetic challenges.
Performance Comparison of Phosphabicyclonane Ligands in Industrial-Style Applications
The following table summarizes quantitative data from various case studies, offering a glimpse into the performance of different phosphabicyclonane ligands in industrially relevant cross-coupling reactions. It is important to note that direct, head-to-head comparisons of multiple ligands under identical large-scale industrial process conditions are rarely published. Therefore, this table compiles data from different, yet comparable, synthetic contexts to provide a useful reference.
| Ligand/Precatalyst | Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scale | Reference |
| BrettPhos | Buchwald-Hartwig Amination | Aryl Halide & Primary Amine | Not specified | Not specified | Not specified | Not specified | Not specified | 12 kg of product | [1] |
| XPhos (with various Pd precatalysts) | Suzuki-Miyaura Coupling | 4-chloroanisole & Phenylboronic acid | 0.25 | MeOH/THF | 25 | 1 | ~70-90 | Lab scale | [2] |
| PAd2-DalPhos/Ni(II) precatalyst | C-N Cross-Coupling | Heteroaryl Chloride & Primary Heteroarylamine | Low loadings | Not specified | Not specified | Not specified | Good to excellent | Lab scale | [3] |
| PhPAd-DalPhos/Ni(II) precatalyst | C-N Cross-Coupling | (Hetero)aryl Chlorides & Bulky Primary Alkylamines | Not specified | Not specified | Room Temp | Not specified | High | Lab scale | [4] |
| S-Phos | Suzuki-Miyaura Coupling | 3-methyl-2-bromophenylamides & 1-naphthaleneboronic acids | Not specified | Not specified | 50 | 72 | up to 99 | Lab scale | [5] |
| JagPhos II | Buchwald-Hartwig Amination | 4-chloroanisole & Adamantamine | Not specified | Not specified | Not specified | Not specified | Good | Lab scale | [6] |
| Mor-DalPhos | Buchwald-Hartwig Amination | (Hetero)aryl chlorides & Primary/Secondary amines | Not specified | Aqueous or solvent-free | Not specified | Not specified | Good to excellent | Lab scale | [7] |
Experimental Protocols: A Case Study in Large-Scale Synthesis
Here, we provide a detailed experimental protocol adapted from a published kilogram-scale synthesis of a pharmaceutical intermediate, showcasing the practical application of a phosphabicyclonane ligand in an industrial setting.
Reaction: Multi-Kilo Scale Buchwald-Hartwig Amination for the Synthesis of AMG 925.[1]
Materials:
-
Aryl Halide Intermediate
-
Primary Amine Intermediate
-
BrettPhos (Ligand)
-
Palladium Precatalyst (e.g., Pd(OAc)₂)
-
Base (e.g., NaOtBu)
-
Anhydrous Toluene (Solvent)
-
Nitrogen gas supply
-
Appropriately sized glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
Procedure:
-
Reactor Preparation: The reactor is rendered inert by purging with nitrogen gas. Anhydrous toluene is charged into the reactor.
-
Reagent Charging: The aryl halide intermediate, the primary amine intermediate, and the base are charged to the reactor under a nitrogen atmosphere. The mixture is stirred to ensure homogeneity.
-
Catalyst Preparation and Addition: In a separate, inerted glovebox or Schlenk line, the palladium precatalyst and BrettPhos ligand are weighed and mixed with a small amount of anhydrous toluene to form a slurry. This catalyst slurry is then transferred to the main reactor via a cannula or a pressure-equalized addition funnel.
-
Reaction Execution: The reaction mixture is heated to the target temperature (e.g., 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or GC, by taking periodic samples from the reactor.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with water and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as crystallization or chromatography, to yield the final product. In the case of the AMG 925 synthesis, the product was isolated in a 12 kg batch.
Visualizing Industrial Catalytic Processes
The following diagrams illustrate key concepts and workflows in the industrial application of phosphabicyclonane ligands.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for a large-scale industrial synthesis utilizing a catalytic process.
References
- 1. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. PAd2-DalPhos Enables the Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines and (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhPAd-DalPhos: Ligand-Enabled, Nickel-Catalyzed Cross-Coupling of (Hetero)aryl Electrophiles with Bulky Primary Alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Steric Hindrance in 9-Phosphabicyclo[3.3.1]nonane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steric hindrance of 9-phosphabicyclo[3.3.1]nonane derivatives, a class of bicyclic phosphine ligands crucial in catalysis and coordination chemistry. Understanding the steric properties of these ligands is paramount for designing efficient catalysts, predicting reaction outcomes, and developing novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for steric parameter determination, and visualizes a relevant catalytic workflow.
Comparative Analysis of Steric Parameters
The steric bulk of phosphine ligands is commonly quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur). The cone angle provides a measure of the overall size of the ligand, while the buried volume quantifies the space occupied by the ligand in the immediate vicinity of the metal center. Below are tables summarizing available data for various 9-phosphabicyclo[3.3.1]nonane derivatives and other common phosphine ligands for comparison.
Table 1: Steric Parameters of 9-Phosphabicyclo[3.3.1]nonane Derivatives
| Ligand Name | Derivative Class | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |
| PTA (1,3,5-Triaza-7-phosphaadamantane) | Adamantane-like | 103 | Data not readily available |
| DAPTA (3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) | Adamantane-like | 102 | Data not readily available |
| "Phobanes" (general) | Alkyl/Aryl substituted | 165 - 175 | Data not readily available |
| 9-Alkyl-9-phosphabicyclo[3.3.1]nonanes | Alkyl substituted | ~159-175 | Data not readily available |
Note: Data for a wider range of specific 9-phosphabicyclo[3.3.1]nonane derivatives is not centrally available in the public literature. The values for "Phobanes" represent a general range for this class of ligands.
Table 2: Steric Parameters of Common Phosphine Ligands for Comparison
| Ligand | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |
| Trimethylphosphine (PMe₃) | 118 | 28.6 |
| Triethylphosphine (PEt₃) | 132 | 34.8 |
| Triphenylphosphine (PPh₃) | 145 | 37.6 |
| Tricyclohexylphosphine (PCy₃) | 170 | 45.4 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 49.6 |
Experimental and Computational Protocols
The determination of steric parameters is crucial for the quantitative comparison of phosphine ligands. The following sections detail the methodologies for obtaining cone angles and buried volumes.
Determination of Tolman Cone Angle via X-ray Crystallography
The Tolman cone angle is experimentally determined from the crystal structure of a metal-phosphine complex.
Experimental Protocol:
-
Crystal Growth: Single crystals of a suitable metal complex of the 9-phosphabicyclo[3.3.1]nonane derivative are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
X-ray Diffraction Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates of the ligand and the metal center. The output of this process is typically a Crystallographic Information File (CIF).
-
Cone Angle Calculation: The cone angle is calculated from the refined crystal structure. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of all atoms of the phosphine ligand. Specialized software can be used to perform this calculation from the atomic coordinates in the CIF file.
Determination of Percent Buried Volume via Computational Methods
The percent buried volume is a more modern and often more descriptive measure of steric hindrance. It is typically calculated using computational methods.
Computational Protocol:
-
Model Construction: A 3D model of the metal-phosphine complex is constructed using molecular modeling software. The starting geometry can be taken from an experimental crystal structure or built from scratch.
-
Geometry Optimization: The geometry of the complex is optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT). A suitable level of theory (functional and basis set) is chosen to accurately describe the electronic structure and geometry of the complex.
-
Buried Volume Calculation: The percent buried volume is calculated using specialized software such as SambVca or Solid-G. The calculation involves placing the metal atom at the center of a sphere of a defined radius (typically 3.5 Å). The software then calculates the percentage of the volume of this sphere that is occupied by the van der Waals spheres of the atoms of the phosphine ligand.
-
Analysis: The resulting %Vbur value provides a quantitative measure of the steric congestion around the metal center. This value can then be used to compare the steric hindrance of different 9-phosphabicyclo[3.3.1]nonane derivatives.
Application in Catalysis: Hydroformylation Workflow
9-Phosphabicyclo[3.3.1]nonane derivatives are widely used as ancillary ligands in transition metal-catalyzed reactions, such as hydroformylation. The steric and electronic properties of these ligands play a crucial role in controlling the activity and selectivity of the catalyst.
Caption: Workflow of rhodium-catalyzed hydroformylation using a 9-phosphabicyclo[3.3.1]nonane (9-PBN) ligand.
This guide serves as a foundational resource for researchers engaged in the study and application of 9-phosphabicyclo[3.3.1]nonane derivatives. While a comprehensive, centralized database of their steric parameters is yet to be established in the public domain, the provided protocols and comparative data offer a valuable starting point for quantitative analysis. The continued investigation and reporting of these parameters for a wider range of derivatives will undoubtedly contribute to the rational design of more efficient and selective catalytic systems.
Evaluating the Cost-Effectiveness of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, the choice of ligand can be a critical determinant of reaction efficiency, yield, and overall process cost. This guide provides a comprehensive evaluation of the cost-effectiveness of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, a bulky, electron-rich phosphine ligand, in comparison to other common alternatives in key industrial reactions. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has demonstrated considerable efficacy as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki couplings. These reactions are fundamental in the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The performance of this compound in this reaction is compared with that of common Buchwald ligands, SPhos and XPhos.
| Ligand | Catalyst System | Substrates | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | Pd(OAc)₂ | Aryl bromides and chlorides with various arylboronic acids | 30-90 | Not specified | [1] |
| SPhos | Pd(OAc)₂ | Aryl chlorides and boronic acids | High | Not specified | [2] |
| XPhos | Pd(OAc)₂ | Hindered aryl substrates and heteroaryl halides | High | Not specified | [2] |
As evidenced by research from the University of Johannesburg, palladium catalysts incorporating 9-eicosyl-9-phosphabicyclononane have yielded superior results in Suzuki-Miyaura couplings, with reported product yields in the range of 30-90%.[1] This ligand has been successfully employed in the synthesis of the anti-inflammatory drug Felbinac and an intermediate for the anti-hypertensive drug OTBN.[1] Buchwald ligands such as SPhos and XPhos are also highly effective, particularly for challenging substrates.[2][3]
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is another pivotal C-C bond-forming reaction, typically used to couple alkenes with aryl halides.
| Ligand | Catalyst System | Substrates | Yield (%) | Industrial Application | Reference |
| This compound | Pd(OAc)₂ | Aryl bromides and chlorides with various alkenes | 30-90 | Octinoxate (UV filter), Raspberry ketone derivatives | [1] |
Similar to its performance in Suzuki-Miyaura couplings, this compound has proven effective in the Heck reaction, facilitating the synthesis of commercially important molecules like the UV filter octinoxate and derivatives of raspberry ketone.[1]
Performance in Cobalt-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. While rhodium-based catalysts are known for their high efficiency and selectivity under milder conditions, their high cost is a significant drawback.[4][5] Cobalt-based systems, though requiring more forcing conditions, offer a more economical alternative.
| Ligand | Catalyst System | Substrate | Product Yield (%) | Key Feature | Reference |
| This compound (isomer mixture) | Cobalt | Linear alkenes | ~87 (detergent alcohols) | High linearity and yield of alcohol product | [6] |
| Triphenylphosphine Oxide | Co₂(CO)₈ | Olefins | 90 (conversion), 92 (selectivity to aldehydes) | Mild conditions, rapid pre-activation | [7] |
| None (Rhodium-based) | Rhodium complex | Propylene | High | Lower pressure and temperature, high selectivity | [4] |
This compound has been identified by SASOL R&D as an excellent ligand for cobalt-catalyzed hydroformylation.[1] In the production of detergent alcohols from linear alkenes, a cobalt catalyst modified with a mixture of 9-eicosyl-9-phosphabicyclo[3.3.1]nonane and its [4.2.1] isomer achieved an impressive yield of approximately 87%.[6] The long icosyl chain on the ligand is advantageous as it increases the ligand's boiling point, preventing its loss during product distillation. In contrast, while simple triphenylphosphine oxide can promote high conversion under mild conditions, triphenylphosphine itself can inhibit catalyst activation.[7]
Cost-Effectiveness Analysis
A direct cost comparison is challenging due to fluctuating prices and variations in supplier pricing. However, a qualitative cost-effectiveness analysis can be made:
-
Palladium-Catalyzed Cross-Coupling: The initial cost of this compound may be competitive with specialized Buchwald ligands. Its demonstrated high performance in synthesizing commercially valuable products suggests a favorable cost-to-benefit ratio, particularly if catalyst loadings can be minimized and recycling is feasible.
-
Cobalt-Catalyzed Hydroformylation: The primary advantage here is the use of a significantly cheaper metal (cobalt) compared to rhodium.[8][9] The high yields and linearity achieved with the this compound ligand make this an economically attractive option for the production of bulk chemicals like detergent alcohols. The ability to retain the ligand during product separation further enhances its cost-effectiveness.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and validating research findings. Below are representative procedures for the Suzuki-Miyaura coupling and hydroformylation.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
In a nitrogen-purged glovebox, a reaction vessel is charged with Pd(OAc)₂ and this compound in the desired solvent.
-
The aryl halide, arylboronic acid, and base are added to the vessel.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
General Protocol for Cobalt-Catalyzed Hydroformylation
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
This compound
-
Alkene substrate
-
Syngas (a mixture of CO and H₂)
-
Solvent (e.g., Toluene, Dodecane)
Procedure:
-
The alkene, solvent, and this compound are charged into a high-pressure autoclave.
-
The Co₂(CO)₈ catalyst is added under an inert atmosphere.
-
The autoclave is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 30-100 atm).
-
The reaction mixture is heated to the target temperature (e.g., 150-180 °C) with constant stirring.
-
The reaction is allowed to proceed for the specified time, with syngas uptake monitored to follow the reaction progress.
-
After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.
-
The product mixture is collected, and the aldehyde product is separated from the catalyst and ligand, typically by distillation.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and hydroformylation, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technology.matthey.com [technology.matthey.com]
- 5. EP1503977B1 - Method for the rhodium-catalysed hydroformylation of olefins with reduction of rhodium losses - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Cobalt hydroformylation – The old kid on the block, catching up running - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. Hydroformylation Catalysts Market Size, Share & Trends | Industry Report, 2033 [straitsresearch.com]
- 9. Rhodium - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Computational Modeling of Transition States with 9-Icosyl-9-phosphabicyclo[3.3.1]nonane Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computational modeling of transition states involving 9-Icosyl-9-phosphabicyclo[3.3.1]nonane ligands and other phosphine alternatives in catalytic reactions. By integrating experimental data with computational insights, this document aims to facilitate informed ligand selection for enhanced catalytic performance in synthetic chemistry.
Introduction to this compound Ligands
The this compound ligand, a member of the bulky and electron-rich phosphine family, has garnered attention in catalysis due to its unique structural features. The rigid bicyclic framework minimizes conformational flexibility, which can lead to higher selectivity in catalytic reactions.[1] The long icosyl (C20H41) chain imparts significant steric bulk and hydrophobicity, influencing the ligand's coordination chemistry and the stability of the resulting metal complexes.[1] These characteristics are crucial in tuning the outcomes of various transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of these catalytic cycles. By calculating the energies of transition states, intermediates, and products, researchers can predict reaction pathways, activation energies, and the influence of ligand structure on catalytic activity.[3][4]
Comparative Analysis of Ligand Performance
While direct computational studies on the this compound ligand are not extensively available in the reviewed literature, we can infer its performance based on studies of structurally similar bulky phosphine ligands. The key factors governing the efficacy of phosphine ligands in reactions like the Suzuki-Miyaura coupling are their steric and electronic properties.[3][5]
Steric Effects: The steric bulk of a ligand is a critical parameter that influences the coordination number of the metal center and the accessibility of substrates.[1] Bulky ligands, such as those with the 9-phosphabicyclo[3.3.1]nonane (phobane) scaffold, tend to favor the formation of monoligated palladium complexes, which are often the more active species in the catalytic cycle.[6] The large cone angle of phobane-type ligands promotes the reductive elimination step, which is often rate-determining.[3]
Electronic Effects: The electron-donating ability of the phosphine ligand influences the electron density at the metal center. Generally, electron-rich phosphines accelerate the oxidative addition step of the catalytic cycle.[3] The alkyl group in this compound makes it a strong electron donor.
The following tables summarize quantitative data from computational and experimental studies on various phosphine ligands, providing a basis for comparison.
Data Presentation
Table 1: Computational Data for Suzuki-Miyaura Coupling Catalyzed by Palladium-Monophosphine Complexes
| Ligand | Oxidative Addition Barrier (kcal/mol) | Transmetalation Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Computational Method | Reference |
| PMe₃ | 15.1 | 18.9 | 12.3 | DFT (B3LYP) | [3][5] |
| PPh₃ | 16.2 | 19.5 | 13.1 | DFT (B3LYP) | [3][5] |
| P(tBu)₃ | 14.5 | 17.8 | 11.5 | DFT (B3LYP) | [3][5] |
| P(CF₃)₃ | 18.3 | 17.2 | 14.8 | DFT (B3LYP) | [3][5] |
This table presents calculated activation energies for the key steps in the Suzuki-Miyaura reaction. Lower energy barriers indicate a more facile reaction step. P(tBu)₃, a bulky and electron-rich ligand similar in properties to this compound, generally shows lower barriers for the oxidative addition and reductive elimination steps.
Table 2: Experimental Data for Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Ligand | Substrate 1 | Substrate 2 | Yield (%) | Catalyst System | Reference |
| Biarylphobane[3.3.1] (1) | 4-Bromotoluene | Phenylboronic acid | 98 | Pd(OAc)₂ / Ligand | [2] |
| Biarylphobane[3.3.1] (2) | 4-Bromotoluene | Phenylboronic acid | 95 | Pd(OAc)₂ / Ligand | [2] |
| SPhos | 4-Bromotoluene | Phenylboronic acid | 99 | Pd(OAc)₂ / Ligand | [2] |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | 75 | Pd(OAc)₂ / Ligand | [2] |
This table showcases the experimental yields for a Suzuki-Miyaura coupling reaction. The biarylphobane ligands, which incorporate the rigid 9-phosphabicyclo[3.3.1]nonane scaffold, demonstrate excellent performance, comparable to the well-established SPhos ligand and superior to the less bulky PPh₃.
Experimental and Computational Protocols
Computational Modeling Protocol (DFT)
A representative computational protocol for modeling the Suzuki-Miyaura reaction involves the following steps:
-
Software: Gaussian 09 or similar quantum chemistry software package.[7]
-
Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or ωB97X-D.[3][7]
-
Basis Set: A combination of basis sets is typically used, for example, the SDD effective core potential for the palladium atom and a Pople-style basis set like 6-31G(d) for other atoms.[4]
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM) or SMD, is employed to account for solvent effects (e.g., in benzene or THF).[7]
-
Procedure:
-
Optimization of the geometries of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.[8]
-
Calculation of the Gibbs free energies of activation for each elementary step.
-
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:
-
Materials: Aryl halide, arylboronic acid, palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent (e.g., toluene, dioxane, THF).
-
Setup: A reaction vessel (e.g., a Schlenk flask) is charged with the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture: The aryl halide, arylboronic acid, and solvent are added to the reaction vessel.
-
Reaction Conditions: The mixture is typically heated to a specific temperature (e.g., 80-110 °C) and stirred for a defined period.
-
Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Computational Workflow for Transition State Analysis
Caption: A workflow for the computational analysis of transition states in a catalytic reaction.
Conclusion
The this compound ligand, characterized by its steric bulk and electron-rich nature, is a promising candidate for enhancing catalytic activity in cross-coupling reactions. While direct computational data for this specific ligand is sparse, analysis of related bulky phosphines suggests that it likely promotes the key steps of the catalytic cycle, leading to high reaction efficiencies. The provided comparative data and protocols serve as a valuable resource for researchers in the rational design of catalyst systems for complex organic synthesis, with the understanding that further dedicated computational and experimental studies on the 9-icosyl derivative would be highly beneficial.
References
- 1. This compound | 13887-00-8 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. people.unipi.it [people.unipi.it]
Safety Operating Guide
Proper Disposal of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane: A Comprehensive Guide
For Immediate Reference: Treat 9-Icosyl-9-phosphabicyclo[3.3.1]nonane as a water-reactive, potentially pyrophoric, and toxic organophosphorus compound. Disposal requires meticulous planning and adherence to safety protocols. This guide provides essential information for researchers, scientists, and drug development professionals on its safe handling and disposal.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of its parent compound, 9-Phosphabicyclo[3.3.1]nonane, and general principles for managing reactive organophosphorus compounds. Key hazards include potential for ignition on contact with air or moisture, violent reaction with water, and high toxicity.
Immediate Safety and Handling Precautions
Prior to handling, ensure a thorough understanding of the potential hazards. All operations involving this compound must be conducted in a controlled environment by trained personnel.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles, and a face shield.
-
Respiratory Protection: A NIOSH-approved respirator with a P2 filter is recommended, especially when handling powders.[1]
-
Skin and Body Protection: Wear a flame-retardant lab coat and protective clothing.
Storage: Store this compound in a tightly closed, dry container under an inert gas such as argon or nitrogen.[1] The recommended storage temperature is between 2-8°C.[1]
Quantitative Hazard Summary
| Hazard Classification | Description | Handling and Disposal Considerations |
| Water-Reactivity | May react violently with water, potentially igniting.[2] | All equipment must be scrupulously dried. Quenching procedures must be performed with non-aqueous solvents initially. |
| Pyrophoricity | May ignite on contact with moist air.[2] | Handle under an inert atmosphere (e.g., in a glovebox). |
| Toxicity | Assumed to be toxic by ingestion, inhalation, and skin absorption.[2] Fire may produce irritating, corrosive, and/or toxic gases.[2] | Avoid generating dust. Use appropriate respiratory protection. |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects.[3] | Do not dispose of down the drain. Prevent any release into the environment. |
| Corrosivity | Contact may cause severe burns to skin and eyes.[2] | Wear appropriate PPE to prevent all contact with skin and eyes. |
Experimental Protocol: Quenching and Neutralization
This procedure is for small quantities of residual this compound. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department for disposal as hazardous waste.
Materials:
-
Anhydrous, inert solvent (e.g., heptane, toluene)
-
Isopropanol (anhydrous)
-
Methanol (anhydrous)
-
Deionized water
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
Ice-water bath
-
Appropriate hazardous waste container
Procedure:
-
Inert Atmosphere: Purge the reaction flask with a steady stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the procedure.
-
Dilution: Transfer the residual this compound to the reaction flask. Dilute the compound with a significant volume of an unreactive, anhydrous solvent like heptane or toluene.
-
Cooling: Place the flask in an ice-water bath to dissipate any heat generated during quenching.
-
Initial Quenching: Slowly add anhydrous isopropanol dropwise from the dropping funnel while stirring vigorously. Monitor for any signs of reaction, such as gas evolution or a temperature increase. If the reaction becomes too vigorous, stop the addition immediately.
-
Secondary Quenching: Once the addition of isopropanol is complete and the reaction has subsided, slowly add anhydrous methanol dropwise. Methanol is a more reactive quenching agent and will help to ensure the complete destruction of any remaining reactive material.
-
Final Hydrolysis: After the methanol addition is complete and the reaction is quiescent, very slowly add deionized water dropwise to hydrolyze any remaining phosphine intermediates.
-
Waste Collection: The resulting solution should be transferred to a properly labeled hazardous waste container. The label must include the words "Hazardous Waste," the chemical constituents, and the appropriate hazard warnings.
Disposal Plan and Logistics
-
Waste Characterization: Based on its reactivity and the organophosphorus component, this waste would likely be classified under the Resource Conservation and Recovery Act (RCRA) as a reactive hazardous waste (D003). Your institution's EHS professional will make the final determination and assign the appropriate waste codes.
-
Containerization: Use a designated, compatible hazardous waste container with a secure, tight-fitting lid. Do not overfill the container.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must be complete and accurate.
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships in the disposal process for this compound.
Caption: Experimental workflow for the safe quenching and disposal of this compound.
Caption: Decision-making process for the disposal of this compound waste.
References
Essential Safety and Operational Guide for 9-Icosyl-9-phosphabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 9-Icosyl-9-phosphabicyclo[3.3.1]nonane, an organophosphorus compound. Adherence to these guidelines is essential to ensure laboratory safety and minimize risk of exposure.
Personal Protective Equipment (PPE)
Given the hazardous nature of organophosphorus compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Respiratory Protection | Positive pressure self-contained breathing apparatus (SCBA)[1] | To prevent inhalation of potentially toxic aerosols or vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Body Protection | Chemical-resistant laboratory coat or apron | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Hazard Identification and Safety Precautions
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all direct contact with the substance.
-
Keep away from heat, sparks, and open flames.
-
Prevent the formation of aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.
Experimental Protocols: Safe Handling and Emergency Procedures
3.1. Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by removing all unnecessary items and ensuring a clear, uncluttered space within the chemical fume hood.
-
Dispensing: Carefully weigh and dispense the required amount of the compound. Use non-sparking tools if the material is a solid.
-
In Use: Keep containers tightly closed when not in use. If heating is required, use a controlled heating source such as a heating mantle.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
3.2. Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and reaction byproducts in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be placed in a separate, clearly labeled hazardous waste bag or container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
